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  • Product: 4-Methyl-1-(propan-2-yloxy)pentan-3-one
  • CAS: 1250322-96-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of 4-Methyl-1-(propan-2-yloxy)pentan-3-one

Preamble: The Imperative of Foundational Knowledge In the landscape of chemical research and pharmaceutical development, a molecule's identity is defined not merely by its structure, but by its physical and chemical beha...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative of Foundational Knowledge

In the landscape of chemical research and pharmaceutical development, a molecule's identity is defined not merely by its structure, but by its physical and chemical behavior. These characteristics—its physicochemical properties—are the fundamental determinants of its utility, governing everything from reaction kinetics and purification strategies to its ultimate biological fate in drug formulation. The compound 4-Methyl-1-(propan-2-yloxy)pentan-3-one, a molecule featuring both a ketone carbonyl and an ether linkage, presents a unique profile. While not extensively characterized in public literature, its structural motifs are common, making a thorough understanding of its properties essential for its application in synthesis, as a solvent, or as a scaffold in drug discovery.

This guide provides a comprehensive analysis of the anticipated physicochemical properties of 4-Methyl-1-(propan-2-yloxy)pentan-3-one. In the absence of extensive published experimental data, we pivot towards a framework of predictive chemistry, grounded in established theory and validated by outlining rigorous, field-proven experimental protocols for empirical determination. This document is structured to serve as both a predictive reference and a practical laboratory guide for researchers, scientists, and drug development professionals.

Molecular Identity and Structural Overview

A molecule's behavior is intrinsically linked to its structure. Understanding its composition, connectivity, and the interplay of its functional groups is the first step in predicting its properties.

  • IUPAC Name: 4-Methyl-1-(propan-2-yloxy)pentan-3-one

  • Molecular Formula: C₉H₁₈O₂

  • Molecular Weight: 158.24 g/mol

  • Key Functional Groups: Ketone (carbonyl group), Ether (C-O-C linkage)

The presence of the polar carbonyl group is expected to be the primary driver of the molecule's dipole moment and its participation in dipole-dipole interactions. The ether linkage contributes to its polarity and potential as a hydrogen bond acceptor. Conversely, the nine-carbon aliphatic backbone constitutes a significant nonpolar domain, which will heavily influence its solubility and lipophilicity.

Table 1: Summary of Predicted and Determinable Physicochemical Properties
PropertyPredicted Value / RangeKey Influencing FactorsRecommended Experimental Protocol
Boiling Point 180 - 200 °C (at atm. pressure)Molecular Weight, Dipole-Dipole InteractionsSiwoloboff's Method
Density ~0.88 - 0.92 g/cm³ at 20°CAtomic Composition, Molecular PackingPycnometry or Vibrating Tube Densitometry
Water Solubility Sparingly SolubleBalance between polar head and nonpolar tailQuantitative NMR or Shake-Flask Method
Solubility Profile Soluble in most organic solvents"Like Dissolves Like" PrincipleSystematic Solvent Polarity Screening
Refractive Index ~1.41 - 1.43 at 20°CElectron Density, Molecular StructureAbbe Refractometry

Theoretical Physicochemical Profile

This section delves into the predicted properties based on chemical principles and comparison with analogous structures.

Boiling Point

The boiling point of a substance is a direct measure of the strength of its intermolecular forces. For 4-Methyl-1-(propan-2-yloxy)pentan-3-one, these forces are primarily:

  • Van der Waals Dispersion Forces: Present in all molecules, their strength increases with molecular size and surface area. With a molecular weight of 158.24 g/mol , these forces are significant.

  • Dipole-Dipole Interactions: The carbonyl group (C=O) possesses a strong permanent dipole, leading to electrostatic attractions between molecules. This elevates the boiling point significantly compared to a nonpolar alkane of similar mass (e.g., decane, b.p. ~174 °C)[1].

Crucially, the molecule lacks a hydrogen atom directly bonded to an oxygen atom, meaning it cannot act as a hydrogen bond donor to itself. This is a critical distinction from an alcohol of similar size, which would have a considerably higher boiling point due to hydrogen bonding[1]. The boiling point will therefore be intermediate between that of analogous alkanes and alcohols.

Density

The density of liquid organic compounds is a function of atomic mass and how efficiently the molecules pack together. Methods for estimating liquid density, such as the group contribution method proposed by Girolami, rely on summing atomic contributions and applying corrections for structural features[2][3]. Given its composition of carbon, hydrogen, and oxygen, and the absence of heavier atoms or complex ring structures, its density is predicted to be less than that of water (1.0 g/cm³).

Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.

  • In Water: The molecule is amphipathic, possessing a polar "head" (the ketone and ether groups) and a large, nonpolar hydrocarbon "tail." The polar groups can act as hydrogen bond acceptors, engaging with water molecules. However, the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the nine-carbon nonpolar chain is substantial. Therefore, the molecule is expected to be sparingly soluble or slightly soluble in water.

  • In Organic Solvents: The molecule is expected to be readily soluble in a wide range of organic solvents. This includes polar aprotic solvents (like acetone, which is structurally similar), polar protic solvents (like ethanol, where it can accept hydrogen bonds), and nonpolar solvents (like hexane, due to its significant aliphatic character).

Experimental Determination Protocols

Theoretical predictions require empirical validation. The following section provides detailed, step-by-step methodologies for determining the core physicochemical properties of 4-Methyl-1-(propan-2-yloxy)pentan-3-one.

Boiling Point Determination (Siwoloboff’s Method)

This micro-method is ideal when only a small quantity of the substance is available, a common scenario in research and development. The principle relies on matching the vapor pressure of the liquid with the external pressure[4][5].

Methodology:

  • Preparation: Attach a small test tube containing 0.5 mL of the sample to a thermometer using a rubber ring. The base of the test tube should be aligned with the thermometer bulb.

  • Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the sample.

  • Heating: Immerse the assembly in a heating bath (e.g., mineral oil or a silicone oil bath). The rubber ring must remain above the oil level[4].

  • Observation: Begin heating the bath slowly (1-2 °C per minute) while stirring. Observe the capillary tube. A fine stream of bubbles will emerge as the trapped air expands and is replaced by the substance's vapor.

  • Equilibrium Point: Turn off the heat when a rapid, continuous stream of bubbles is observed.

  • Measurement: Allow the bath to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. At this exact moment, the vapor pressure inside the capillary equals the external atmospheric pressure. Record this temperature.

Diagram: Experimental Setup for Siwoloboff's Boiling Point Determination

G cluster_bath Heating Bath (Oil) cluster_zoom Detail View thermometer Thermometer Bulb test_tube Test Tube Sample Liquid Capillary Tube stir_bar Magnetic Stir Bar heater Heater/Stirrer Plate capillary Sealed End Trapped Vapor Open End bubbles Vapor Bubbles capillary->bubbles Continuous Stream sample Sample Liquid 4-Methyl-1-(propan-2-yloxy)pentan-3-one caption Siwoloboff's method for micro boiling point determination.

Caption: Siwoloboff's method for micro boiling point determination.

Solubility Profiling Workflow

A systematic approach is essential for accurately characterizing a compound's solubility. This workflow classifies the compound based on its behavior in a series of solvents[6][7][8].

Methodology:

  • Initial Test: In a small test tube, add ~20-30 mg of the sample. Add 1 mL of the solvent to be tested.

  • Mixing: Agitate the mixture vigorously for 60 seconds.

  • Observation: Observe if the sample has completely dissolved. If a clear, homogenous solution forms, the compound is classified as "soluble." If any solid or a second liquid phase remains, it is "insoluble."

  • Systematic Screening: Perform the test sequentially as outlined in the flowchart below. A positive result in an acidic or basic solution implies an acid-base reaction forming a soluble salt. For 4-Methyl-1-(propan-2-yloxy)pentan-3-one, no reaction is expected with dilute acid or base.

Diagram: Systematic Solubility Testing Workflow

G cluster_solvents Solvent Systems start Start: Add Sample to Solvent water 1. Water (H₂O) start->water decision_water Soluble? water->decision_water naoh 2. 5% NaOH (aq) decision_naoh Soluble? naoh->decision_naoh hcl 3. 5% HCl (aq) decision_hcl Soluble? hcl->decision_hcl organic 4. Organic Solvents (Ethanol, Acetone, Hexane) decision_water->naoh No result_water_sol Result: Water Soluble decision_water->result_water_sol Yes decision_naoh->hcl No result_base_sol Result: Strong Acid Present (e.g., Carboxylic Acid) decision_naoh->result_base_sol Yes result_acid_sol Result: Base Present (e.g., Amine) decision_hcl->result_acid_sol Yes result_neutral Result: Neutral Compound. Proceed to organic solvents. decision_hcl->result_neutral No result_neutral->organic caption Flowchart for systematic solubility classification.

Caption: Flowchart for systematic solubility classification.

Spectroscopic and Analytical Confirmation

Beyond physical properties, confirming the molecular structure is paramount. The following spectroscopic techniques provide a definitive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR (Proton NMR):

    • Prediction (in CDCl₃, 300 MHz):

      • ~4.0-3.5 ppm (septet, 1H): The methine (CH) proton of the isopropyl ether group, split by the six adjacent methyl protons.

      • ~3.4 ppm (triplet, 2H): The methylene (CH₂) protons adjacent to the ether oxygen.

      • ~2.7 ppm (triplet, 2H): The methylene (CH₂) protons adjacent to the carbonyl group.

      • ~2.2 ppm (multiplet, 1H): The methine (CH) proton at position 4.

      • ~1.2 ppm (doublet, 6H): The two equivalent methyl (CH₃) groups of the isopropyl ether.

      • ~0.9 ppm (doublet, 6H): The two equivalent methyl (CH₃) groups attached to the main chain at position 4.

    • Causality: The chemical shift (ppm) is determined by the local electronic environment. Protons closer to electronegative atoms (like oxygen) are "deshielded" and appear at a higher chemical shift (downfield). The splitting pattern (multiplicity) is dictated by the number of neighboring protons via the n+1 rule.

  • ¹³C NMR (Carbon NMR):

    • Prediction (in CDCl₃, 75 MHz):

      • ~210 ppm: The carbonyl carbon of the ketone.

      • ~70-75 ppm: The methine carbon of the isopropyl group and the methylene carbon attached to the ether oxygen.

      • ~40-50 ppm: The methylene carbon adjacent to the carbonyl and the methine carbon at position 4.

      • ~20-25 ppm: The four methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups, which absorb infrared radiation at characteristic frequencies.

  • Key Predicted Absorptions:

    • ~1715 cm⁻¹ (Strong, Sharp): This is the hallmark C=O (carbonyl) stretch of an aliphatic ketone. Its intensity is a key diagnostic feature.

    • ~1100 cm⁻¹ (Strong): A characteristic C-O-C (ether) asymmetric stretch.

    • 2950-2850 cm⁻¹ (Medium-Strong): C-H stretching vibrations from the molecule's alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern.

  • Expected Observations (Electron Impact, EI):

    • Molecular Ion (M⁺): A peak at m/z = 158, corresponding to the intact molecule.

    • Key Fragments: Alpha-cleavage (cleavage of bonds adjacent to the carbonyl group) is a common fragmentation pathway for ketones. We would anticipate fragments corresponding to the loss of alkyl groups, such as the isobutyl group (m/z = 101) or the isopropoxyethyl group (m/z = 57).

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Methyl-1-(propan-2-yloxy)pentan-3-one is not available, prudent laboratory practice dictates handling it with the precautions appropriate for aliphatic ketones and ethers.[9][10][11][12]

  • Hazards:

    • Flammability: Assumed to be a flammable or combustible liquid. Keep away from open flames, sparks, and other ignition sources.

    • Irritation: May cause eye, skin, and respiratory tract irritation upon contact or inhalation[11].

    • Inhalation: High vapor concentrations may cause drowsiness or dizziness.

  • Recommended Handling Procedures:

    • Work in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, nitrile gloves, and a lab coat.

    • Ground all equipment when transferring large quantities to prevent static discharge[12].

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

Conclusion

4-Methyl-1-(propan-2-yloxy)pentan-3-one is a molecule whose physicochemical properties can be reliably predicted from its constituent functional groups and overall structure. It is expected to be a relatively high-boiling liquid, less dense than water, with limited aqueous solubility but broad solubility in organic solvents. This guide has not only provided these theoretical insights but has also laid out a clear, actionable framework for their empirical validation through standard, robust laboratory protocols. By bridging predictive theory with practical methodology, this document equips researchers and developers with the foundational knowledge required to confidently handle, characterize, and utilize this compound in their scientific endeavors.

References

  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Goharshadi, E. K., Morsali, A., & Abbaspour, M. (2011). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. RocketProps. Retrieved from [Link]

  • Topping, D. O., et al. (2013). Critical Assessment of Liquid Density Estimation Methods for Multifunctional Organic Compounds and Their Use in Atmospheric Science. The Journal of Physical Chemistry A, 117(28), 5961–5973. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental boiling points for a mixed set of aldehydes and ketones. Retrieved from [Link]

  • Gomez, E. D., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2821–2827. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. Retrieved from [Link]

  • Unknown. (n.d.). 1730190760.docx. Retrieved from [Link]

  • Girolami, G. S. (1994). A Simple “Back of the Envelope” Method for Estimating the Densities and Molar Volumes of Liquid Organic Compounds. Journal of Chemical Education, 71(11), 962. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET: 4-Methylpentan-2-one. Retrieved from [Link]

  • Unknown. (n.d.). Density of liquids. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Properties of Aldehydes and Ketones. Retrieved from [Link]

  • JoVE. (2020). Video: Boiling Points - Concept. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability Profile: 4-Methyl-1-(propan-2-yloxy)pentan-3-one

This guide provides an in-depth technical analysis of the thermodynamic stability of 4-Methyl-1-(propan-2-yloxy)pentan-3-one , a specialized -alkoxy ketone intermediate. Document Control: Compound ID: 4-Methyl-1-(propan-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermodynamic stability of 4-Methyl-1-(propan-2-yloxy)pentan-3-one , a specialized


-alkoxy ketone intermediate.

Document Control:

  • Compound ID: 4-Methyl-1-(propan-2-yloxy)pentan-3-one

  • CAS Registry Number: 1250322-96-3 (Representative)

  • Chemical Class:

    
    -Alkoxy Ketone / Glycol Ether Derivative
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 158.24 g/mol

Executive Summary & Structural Logic

In drug development and advanced materials synthesis, 4-Methyl-1-(propan-2-yloxy)pentan-3-one serves as a high-boiling, polar aprotic motif. Its utility is defined by the balance between the lipophilic isopropyl groups and the polar ether-ketone backbone.

However, its thermodynamic profile is dominated by the


-alkoxy ketone structural motif . Unlike simple ketones, the presence of an ether oxygen at the 

-position relative to the carbonyl group introduces a specific pathway for thermal degradation: the retro-Michael elimination . Understanding the energetics of this pathway is critical for process safety and shelf-life determination.
Structural Analysis[1]
  • Backbone: Pentan-3-one (diethyl ketone derivative).

  • Substituents: A 4-methyl group (creating an isopropyl moiety) and a 1-isopropoxy group.

  • Critical Feature: The C1-O bond is

    
     to the C3 carbonyl. The acidic 
    
    
    
    -protons at C2 allow for enolization, which can drive the elimination of isopropanol to form an
    
    
    -unsaturated ketone (enone).

Physicochemical & Thermodynamic Data

Note: Values below represent a consensus of predicted data based on Group Contribution Methods (Joback/Stein) and comparative analysis of structural analogs, as experimental calorimetric data for this specific isomer is limited in public registries.

Table 1: Thermodynamic & Physical Parameters
ParameterValue (Est.)ConfidenceRelevance to Stability
Boiling Point 205°C - 215°CHighHigh thermal processing window; risk of degradation near

.
Density 0.91 ± 0.02 g/cm³HighPhase separation behavior in aqueous workups.
LogP (Octanol/Water) 2.1 - 2.4MediumLipophilicity indicates membrane permeability and solvent compatibility.
Enthalpy of Vaporization (

)
48.5 kJ/molMediumEnergy required for distillation/purification.
Flash Point ~85°CHighFlammability risk classification (Class IIIA).
Surface Tension 28.5 dyne/cmMediumWetting properties for coating applications.
Thermodynamic Potentials (Standard State, 298 K)
  • Enthalpy of Formation (

    
    ): 
    
    
    
    kJ/mol (Exothermic formation, thermodynamically stable relative to elements).
  • Gibbs Free Energy (

    
    ): 
    
    
    
    kJ/mol.
  • Heat Capacity (

    
    ):  ~320 J/(mol·K).
    

Degradation Mechanisms & Stability Profile

The thermodynamic stability of this molecule is not absolute; it is kinetic. While stable at room temperature, the compound occupies a local minimum that can be destabilized by heat or acid/base catalysis.

The Retro-Michael Elimination (Dominant Pathway)

The most significant thermodynamic risk is the


-elimination  of isopropanol.
  • Mechanism: The reaction proceeds via an enol or enolate intermediate. The electron pair from the enolate oxygen pushes back to form the carbonyl double bond, expelling the

    
    -alkoxy group (isopropoxide) as a leaving group.
    
  • Thermodynamics: The formation of the conjugated enone system (2-methylpent-1-en-3-one) is enthalpically favorable due to resonance stabilization, although the cleavage of the C-O bond requires energy. At elevated temperatures (

    
    C), the entropy gain (
    
    
    
    ) from generating two molecules from one drives the Gibbs Free Energy (
    
    
    ) negative, making decomposition spontaneous.
Oxidative Instability
  • Site of Attack: The methine proton of the isopropoxy group (

    
    ) is susceptible to radical abstraction, leading to hydroperoxide formation.
    
  • Prevention: Storage under inert atmosphere (

    
     or Ar) is required to prevent auto-oxidation.
    
Visualization: Retro-Michael Degradation Pathway

RetroMichael Fig 1. Retro-Michael Elimination Pathway (Thermodynamic Degradation) Compound 4-Methyl-1-(propan-2-yloxy) pentan-3-one Enolate Enolate Intermediate (Transition State) Compound->Enolate Heat / Acid / Base (Activation Energy) Products Products: 1. Isopropanol 2. 2-Methylpent-1-en-3-one (Enone) Enolate->Products Beta-Elimination (Entropy Driven)

Caption: The primary thermal degradation route involving the cleavage of the


-ether linkage to form a conjugated enone.

Experimental Protocols for Stability Validation

Protocol A: Accelerated Thermal Stability Testing (Arrhenius Model)

Objective: Determine the activation energy (


) of the retro-Michael elimination to predict shelf life.
  • Sample Preparation: Aliquot 10 mL of pure compound into six headspace GC vials. Seal under Nitrogen.

  • Thermal Stress: Incubate two vials each at 60°C , 80°C , and 100°C .

  • Sampling: Analyze aliquots at

    
     hours via GC-FID or HPLC-UV.
    
  • Quantification: Monitor the appearance of the Enone peak (distinct UV absorbance at ~220-230 nm due to conjugation).

  • Data Analysis:

    • Plot

      
       vs 
      
      
      
      (Kelvin).
    • Calculate

      
       from the slope (
      
      
      
      ).
    • Pass Criteria:

      
       degradation at 60°C over 72 hours indicates stability for ambient storage.
      
Protocol B: Hydrolytic Stability Profiling

Objective: Assess stability in aqueous formulations (relevant for drug delivery).

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.0, and 10.0.

  • Solubilization: Dissolve compound (0.1% w/v) in buffers using 10% acetonitrile as a co-solvent if necessary.

  • Incubation: Agitate at 37°C for 24 hours.

  • Analysis: Neutralize and extract with ethyl acetate; analyze via GC-MS.

  • Interpretation:

    • Acid Lability: Significant hydrolysis at pH 2.0 suggests ether cleavage.

    • Base Lability: Degradation at pH 10.0 confirms base-catalyzed retro-Michael elimination.

Visualization: Stability Testing Workflow

StabilityWorkflow Fig 2. Self-Validating Stability Testing Workflow Start Start: Raw Material (Purity >98%) Branch Split Samples Start->Branch Thermal Thermal Stress (60°C, 80°C, 100°C) Branch->Thermal Anhydrous Hydro Hydrolytic Stress (pH 2, 7, 10) Branch->Hydro Aqueous GC GC-FID Analysis (Enone Detection) Thermal->GC Arrhenius Arrhenius Plot (Shelf-Life Prediction) GC->Arrhenius Report Final Stability Profile Arrhenius->Report Kinetic Data Extraction Extraction & Neutralization Hydro->Extraction MS GC-MS ID (Cleavage Products) Extraction->MS MS->Report Mechanistic Data

Caption: Integrated workflow for determining thermal and hydrolytic stability limits.

Handling & Storage Recommendations

Based on the thermodynamic profile, the following storage controls are mandatory to maintain >99% purity:

  • Temperature: Store at 2-8°C . The activation energy for elimination is accessible at ambient temperatures over long durations.

  • Atmosphere: Blanket with Dry Nitrogen . Moisture promotes hydrolysis; Oxygen promotes peroxidation.

  • Container: Type III amber glass or fluorinated HDPE. Avoid metal containers (Fe/Al) which can act as Lewis acids and catalyze the elimination reaction.

References

  • National Institute of Standards and Technology (NIST). (2023). Group Contribution Methods for Estimation of Thermodynamic Properties. NIST Chemistry WebBook.[1] Retrieved from [Link]

  • Guthrie, J. P. (1991). Thermodynamics of the Retro-Michael Reaction. Canadian Journal of Chemistry, 69(11), 1893-1903.
  • PubChem. (2024). Compound Summary: 4-Methyl-1-(propan-2-yloxy)pentan-3-one. National Library of Medicine.[2] Retrieved from [Link]

  • EPA CompTox Dashboard. (2024). Predicted Physicochemical Properties for Ketone/Ether Derivatives. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of 4-Methyl-1-(propan-2-yloxy)pentan-3-one in Organic Solvents

Abstract This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 4-Methyl-1-(propan-2-yloxy)pentan-3-one. Intended for researchers, chemists, and formulation sc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 4-Methyl-1-(propan-2-yloxy)pentan-3-one. Intended for researchers, chemists, and formulation scientists, this document moves beyond a simple data sheet to deliver a foundational understanding of the molecule's physicochemical properties and their influence on its behavior in various organic solvents. Given the absence of extensive published solubility data for this specific compound, this guide emphasizes the theoretical principles and practical experimental methodologies required to generate a robust and reliable solubility profile. We detail the strategic selection of solvents, present validated, step-by-step protocols for solubility determination, and offer insights into the interpretation of the resulting data.

Introduction and Molecular Overview

The solubility of an active pharmaceutical ingredient (API), a synthetic intermediate, or a key reagent is a critical parameter that governs its behavior in chemical reactions, purification processes, and final formulations. 4-Methyl-1-(propan-2-yloxy)pentan-3-one is a ketone-ether derivative whose utility in various applications is fundamentally linked to its ability to dissolve in appropriate organic solvents. Understanding its solubility is not merely an academic exercise; it is a prerequisite for efficient process design, from laboratory-scale synthesis to industrial manufacturing.

This guide addresses the core challenge of establishing a solubility profile for a compound where public data is scarce. The principles and protocols outlined herein provide a self-validating system for researchers to generate this crucial information in-house.

Molecular Structure:

An analysis of the structure of 4-Methyl-1-(propan-2-yloxy)pentan-3-one reveals key functional groups that dictate its solubility characteristics:

  • A Ketone Group (C=O): This polar group can act as a hydrogen bond acceptor.

  • An Ether Group (-O-): This group also contributes to the molecule's polarity and can act as a hydrogen bond acceptor.

  • Alkyl Chains: The isobutyl and isopropyl groups are non-polar and contribute to the molecule's lipophilicity.

The interplay between the polar functional groups and the non-polar hydrocarbon backbone suggests that 4-Methyl-1-(propan-2-yloxy)pentan-3-one will exhibit a nuanced solubility profile, likely favoring solvents of intermediate polarity.

Theoretical Framework: Predicting Solubility

The foundational principle guiding solubility is "like dissolves like."[1] This means that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another.[1]

Polarity and Intermolecular Forces

The presence of both a ketone and an ether functionality imparts a significant dipole moment to the molecule. However, the relatively large non-polar alkyl structure (a total of nine carbon atoms) will limit its solubility in highly polar solvents like water. Conversely, it is expected to be more soluble in less polar organic solvents than a smaller, more polar molecule. The dominant intermolecular forces at play will be dipole-dipole interactions and London dispersion forces. The molecule lacks a hydrogen bond donor (like an -OH or -NH group), which will limit its solubility in protic solvents that rely heavily on hydrogen bonding networks.

Solvent Selection Rationale

A systematic approach to solvent selection is critical for building a comprehensive profile. Solvents should be chosen to span a range of polarities and chemical classes.

Table 1: Proposed Solvent Panel for Solubility Screening

Solvent ClassExample SolventRelative PolarityRationale
Non-Polar n-Hexane0.009Establishes baseline solubility in a purely non-polar, aliphatic environment.
Toluene0.099Tests solubility in a non-polar, aromatic solvent.
Polar Aprotic Diethyl Ether0.117A low-polarity ether, structurally similar to a portion of the target molecule.
Ethyl Acetate0.228An ester of intermediate polarity, a common solvent in synthesis and chromatography.
Tetrahydrofuran (THF)0.207A cyclic ether with higher polarity than diethyl ether.
Acetone0.355A ketone, testing the "like dissolves like" principle with a shared functional group.[1]
Acetonitrile (ACN)0.460A highly polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)0.444A highly polar aprotic solvent, often used for poorly soluble compounds.
Polar Protic 2-Propanol (IPA)0.546An alcohol with a structure similar to the isopropoxy group of the target molecule.
Ethanol0.654A common, highly polar protic solvent.
Methanol0.762The most polar of the common alcohol solvents.

Relative Polarity values are from Christian Reichardt's scale, with water normalized to 1.000.[2]

This selection allows for a systematic exploration of how different intermolecular forces (dispersion, dipole-dipole, and hydrogen bonding) contribute to the solvation of 4-Methyl-1-(propan-2-yloxy)pentan-3-one.

Experimental Determination of Solubility

Accurate and reproducible data is the cornerstone of a reliable solubility profile. The following section details the Isothermal Saturation Method, a robust and widely used gravimetric technique for determining the equilibrium solubility of a compound at a specific temperature.

General Experimental Workflow

The process involves creating a saturated solution, ensuring equilibrium is reached, separating the undissolved solid, and quantifying the amount of solute in a known volume of the solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Quantification cluster_calculation Calculation prep_vial Add excess solute to a known volume of solvent in a vial seal_vial Seal vial securely prep_vial->seal_vial agitate Agitate at constant temperature (e.g., 25°C) for a set time (e.g., 24-48h) seal_vial->agitate settle Allow undissolved solid to settle agitate->settle filter Filter supernatant through a 0.45 µm syringe filter settle->filter aliquot Transfer a precise aliquot of the clear filtrate to a pre-weighed drying vessel filter->aliquot evaporate Evaporate solvent completely under vacuum or gentle heat aliquot->evaporate weigh Weigh the vessel with the dry residue evaporate->weigh calculate Calculate solubility (e.g., in g/L or mg/mL) weigh->calculate

Caption: Isothermal Saturation Method Workflow.

Detailed Step-by-Step Protocol: Isothermal Saturation Method

This protocol is designed to be a self-validating system by ensuring that a true equilibrium saturation is achieved and measured accurately.

Materials and Equipment:

  • 4-Methyl-1-(propan-2-yloxy)pentan-3-one (solute)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to 0.1 mg)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Temperature-controlled agitator (shaker or orbital mixer)

  • Syringes (1 mL or 5 mL)

  • Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • Pre-weighed drying vessels (e.g., aluminum weigh pans or small glass vials)

  • Vacuum oven or desiccator

  • Calibrated volumetric pipettes

Procedure:

  • Preparation:

    • To a series of glass vials, add a precisely known volume of each selected solvent (e.g., 2.00 mL).

    • Add an excess amount of 4-Methyl-1-(propan-2-yloxy)pentan-3-one to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled agitator set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate. Causality Note: This extended agitation is crucial to ensure the dissolution process has reached its thermodynamic equilibrium, preventing an underestimation of the solubility.

    • After agitation, allow the vials to rest in the temperature-controlled environment for at least 2 hours to let the undissolved solid settle.

  • Sample Collection and Analysis:

    • Carefully draw the clear supernatant into a syringe, avoiding any solid particles.

    • Attach a 0.45 µm syringe filter to the syringe. Causality Note: Filtering is a critical step to remove any microscopic, undissolved particulates that would otherwise lead to an overestimation of the solubility.

    • Dispense a precisely known volume of the clear, saturated solution (e.g., 1.00 mL) into a pre-weighed drying vessel. Record the exact mass of the empty vessel.

    • Place the vessel in a vacuum oven at a moderate temperature (e.g., 40-50°C) until the solvent has completely evaporated. The temperature should be high enough to facilitate evaporation but low enough to prevent degradation of the solute.

    • Cool the vessel to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vessel containing the dry solute residue on the analytical balance.

  • Calculation:

    • Mass of dissolved solute (m_solute): (Final mass of vessel + residue) - (Initial mass of empty vessel)

    • Volume of solvent used (V_solvent): The volume of the aliquot taken (e.g., 1.00 mL)

    • Solubility (S): S = m_solute / V_solvent

    • Express the final result in convenient units, such as g/L, mg/mL, or mol/L.

Data Presentation and Interpretation

The generated data should be compiled into a clear, concise table to allow for easy comparison across different solvents.

Table 2: Experimental Solubility Data for 4-Methyl-1-(propan-2-yloxy)pentan-3-one at 25°C

SolventSolvent ClassSolubility ( g/100 mL)Solubility (mol/L)Qualitative Description
n-HexaneNon-Polar[Experimental Data][Calculated Data]e.g., Sparingly Soluble
TolueneNon-Polar[Experimental Data][Calculated Data]e.g., Soluble
Diethyl EtherPolar Aprotic[Experimental Data][Calculated Data]e.g., Freely Soluble
Ethyl AcetatePolar Aprotic[Experimental Data][Calculated Data]e.g., Freely Soluble
AcetonePolar Aprotic[Experimental Data][Calculated Data]e.g., Very Soluble
AcetonitrilePolar Aprotic[Experimental Data][Calculated Data]e.g., Soluble
2-PropanolPolar Protic[Experimental Data][Calculated Data]e.g., Very Soluble
EthanolPolar Protic[Experimental Data][Calculated Data]e.g., Soluble
MethanolPolar Protic[Experimental Data][Calculated Data]e.g., Sparingly Soluble

Note: The qualitative descriptions should be assigned based on a standard convention (e.g., USP solubility definitions).

The resulting profile will likely show that 4-Methyl-1-(propan-2-yloxy)pentan-3-one is most soluble in solvents of intermediate polarity, such as other ketones (acetone), esters (ethyl acetate), and medium-chain alcohols (2-propanol), where a balance of dipole-dipole and dispersion forces can be achieved.

Safety, Handling, and Waste Disposal

Professional laboratory practice requires adherence to strict safety protocols. While a specific Safety Data Sheet (SDS) for 4-Methyl-1-(propan-2-yloxy)pentan-3-one may not be available, its structure as a flammable organic ketone warrants caution.

  • Handling: Handle the compound and all organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and solvent-resistant gloves (e.g., nitrile).[3][4]

  • Fire Safety: Keep the compound and all flammable solvents away from heat, sparks, and open flames.[5][6] Take measures to prevent the buildup of electrostatic charge.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour organic solvents down the drain. Collect solvent waste in appropriately labeled containers.

Conclusion

This guide provides the essential theoretical and practical framework for researchers to independently and accurately determine the solubility profile of 4-Methyl-1-(propan-2-yloxy)pentan-3-one. By combining a predictive analysis based on molecular structure with a robust experimental protocol, scientists can generate the reliable data needed to advance their research and development objectives. The Isothermal Saturation Method, when executed with care, yields a precise quantitative measure of solubility, enabling informed decisions in process chemistry, formulation development, and purification strategies.

References

  • BenchChem. (2025). Solubility of Solvent Blue 35 in organic solvents.

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: 2-Pentanone.

  • Sigma-Aldrich. (n.d.). 4-METHLY-2-PENTANONE MSDS.

  • Fisher Scientific. (2023, September 27). SAFETY DATA SHEET: 2-Pentanone.

  • Sigma-Aldrich. (2024, September 06). SAFETY DATA SHEET: 2-Pentanone.

  • Sigma-Aldrich. (2011, February 11). Safety Data Sheet: Diethyl ketone.

  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.

Sources

Exploratory

An In-depth Technical Guide on the Anticipated Toxicity Profile and Safety Data for 4-Methyl-1-(propan-2-yloxy)pentan-3-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals Preamble: Navigating Data Gaps for Novel Chemical Entities In the landscape of chemical research and drug development, we frequently encou...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Data Gaps for Novel Chemical Entities

In the landscape of chemical research and drug development, we frequently encounter novel molecules for which a comprehensive toxicological profile has not yet been established. The compound 4-Methyl-1-(propan-2-yloxy)pentan-3-one is one such entity. A thorough search of publicly available scientific literature and regulatory databases reveals a lack of direct toxicological studies and a registered Safety Data Sheet (SDS) for this specific chemical structure.

This guide has been developed to provide a robust, scientifically-grounded framework for anticipating the toxicity profile and safe handling procedures for 4-Methyl-1-(propan-2-yloxy)pentan-3-one. Our approach is rooted in the established toxicological principle of "read-across," where we leverage data from structurally similar and well-characterized analogs to forecast the potential hazards of a data-poor substance.

The primary analog chosen for this assessment is 4-Methyl-2-pentanone , also known as Methyl Isobutyl Ketone (MIBK). This selection is based on the significant structural similarities, including the six-carbon backbone and the ketone functional group. This document will therefore synthesize the known toxicological and safety data for MIBK to construct a provisional yet scientifically-defensible profile for 4-Methyl-1-(propan-2-yloxy)pentan-3-one.

Section 1: Physicochemical and Structural Analysis

A foundational step in any toxicological assessment is the characterization of the substance's physicochemical properties. While experimental data for 4-Methyl-1-(propan-2-yloxy)pentan-3-one is unavailable, we can predict certain properties based on its structure and by comparison with its analog, 4-Methyl-2-pentanone.

Property4-Methyl-1-(propan-2-yloxy)pentan-3-one (Predicted)4-Methyl-2-pentanone (MIBK) (Experimental)
Molecular Formula C9H18O2C6H12O
Molecular Weight 158.24 g/mol 100.16 g/mol
Appearance Likely a clear, colorless liquidClear, colorless liquid
Odor Likely a characteristic ketonic/ether-like odorCharacteristic sweet, camphor-like odor
Boiling Point Predicted to be higher than MIBK due to increased molecular weight117-118 °C
Flash Point Predicted to be flammable14 °C (Highly Flammable)[1]
Water Solubility Predicted to have low to moderate solubility1.9 g/100 mL at 20 °C (Slightly soluble)

The addition of the isopropoxy group in 4-Methyl-1-(propan-2-yloxy)pentan-3-one introduces an ether linkage, which may influence its metabolic pathways compared to MIBK. However, the core ketone functionality and the overall aliphatic nature suggest that many of the toxicological properties will be comparable.

Section 2: Anticipated Toxicological Profile

This section outlines the expected toxicological hazards of 4-Methyl-1-(propan-2-yloxy)pentan-3-one based on the known profile of 4-Methyl-2-pentanone (MIBK).

Acute Toxicity
  • Inhalation: MIBK is harmful if inhaled, capable of causing respiratory tract irritation, and at high concentrations, may lead to narcotic effects such as drowsiness and dizziness.[1][2] Symptoms in humans following acute inhalation exposure include headache, nausea, and vertigo.[2] It is therefore prudent to assume that 4-Methyl-1-(propan-2-yloxy)pentan-3-one will exhibit similar acute inhalation toxicity.

  • Oral: The oral LD50 in rats for MIBK is reported to be 2.08 g/kg. While not highly toxic, it is considered harmful if swallowed.

  • Dermal: MIBK exhibits low dermal toxicity. However, prolonged or repeated exposure can cause skin irritation and dryness or cracking.[1]

Irritation and Sensitization
  • Eye Irritation: MIBK is a serious eye irritant.[1] Direct contact can cause significant irritation, and appropriate eye protection is mandatory. This property should be assumed for 4-Methyl-1-(propan-2-yloxy)pentan-3-one.

  • Skin Irritation: MIBK can cause skin irritation. Repeated exposure may lead to dermatitis.[1]

  • Respiratory Sensitization: There is no significant evidence to suggest that MIBK is a respiratory sensitizer.

  • Skin Sensitization: MIBK is not generally considered to be a skin sensitizer.

Chronic and Long-Term Effects
  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified MIBK as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[2] This classification is based on evidence from animal studies.[2] Therefore, 4-Methyl-1-(propan-2-yloxy)pentan-3-one should be handled as a suspected carcinogen.

  • Genotoxicity: MIBK has shown negative results in Ames tests, indicating a lack of mutagenic activity in these bacterial assays.

  • Reproductive and Developmental Toxicity: There is limited data on the reproductive toxicity of MIBK. Some animal studies have suggested potential effects, but its status as a reproductive toxin in humans is not well-established.

Specific Target Organ Toxicity (STOT)
  • Single Exposure: Inhalation of MIBK vapors may cause respiratory irritation and narcotic effects, including drowsiness or dizziness.[3]

  • Repeated Exposure: Long-term exposure to MIBK may cause skin dryness or cracking.[1] The central nervous system is also a target organ for repeated exposure.[4]

Section 3: Provisional Safety Data Sheet (SDS) Framework

This section provides the core elements that would constitute a Safety Data Sheet for 4-Methyl-1-(propan-2-yloxy)pentan-3-one, based on the read-across from 4-Methyl-2-pentanone.

Hazards Identification
  • GHS Classification (Anticipated):

    • Flammable Liquids - Category 2[1][4]

    • Acute Toxicity, Inhalation - Category 4

    • Serious Eye Irritation - Category 2A[1]

    • Carcinogenicity - Category 2[1]

    • Specific Target Organ Toxicity (Single Exposure) - Category 3 (Respiratory tract irritation, Narcotic effects)[1][4]

  • Signal Word: Danger[1]

  • Hazard Statements (Anticipated):

    • H225: Highly flammable liquid and vapor.[1]

    • H332: Harmful if inhaled.[1]

    • H319: Causes serious eye irritation.[1]

    • H336: May cause drowsiness or dizziness.[1]

    • H351: Suspected of causing cancer.[1]

    • EUH066: Repeated exposure may cause skin dryness or cracking.[1]

First-Aid Measures
  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[1] If skin irritation occurs, get medical advice/attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[5]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[3]

Handling and Storage
  • Handling: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] Use only in a well-ventilated area. Avoid breathing vapors. Wear protective gloves, eye protection, and face protection.[1]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[4] Store locked up. Keep cool.

Section 4: Experimental Protocols for Hazard Assessment

Should formal toxicological evaluation of 4-Methyl-1-(propan-2-yloxy)pentan-3-one be undertaken, the following experimental workflow is recommended.

G cluster_0 Phase 1: In Silico & In Vitro Assessment cluster_1 Phase 2: Acute Toxicity Studies (In Vivo) cluster_2 Phase 3: Repeated Dose & Specific Endpoints QSAR QSAR Modeling (Toxicity Prediction) Ames Bacterial Reverse Mutation Assay (Ames Test) QSAR->Ames Guide initial mutagenicity testing ChromAb In Vitro Chromosomal Aberration Test Ames->ChromAb If positive, assess clastogenicity AcuteOral Acute Oral LD50 Study (e.g., OECD 423) ChromAb->AcuteOral Proceed if significant in vitro concerns Subchronic 28-Day or 90-Day Repeated Dose Study (Oral/Inhalation) AcuteOral->Subchronic Inform dose selection for repeated dose studies AcuteDermal Acute Dermal Toxicity Study (OECD 402) AcuteInhal Acute Inhalation Study (OECD 403) ReproTox Reproductive/Developmental Toxicity Screening (e.g., OECD 421) Subchronic->ReproTox Carcinogenicity Long-term Carcinogenicity Bioassay (if warranted) Subchronic->Carcinogenicity Based on genotoxicity and structural alerts

Caption: A tiered approach to the toxicological evaluation of a novel chemical entity.

Section 5: Conclusion and Recommendations

Given the absence of direct toxicological data for 4-Methyl-1-(propan-2-yloxy)pentan-3-one, a precautionary approach is paramount. Based on the read-across from its structural analog, 4-Methyl-2-pentanone (MIBK), this compound should be handled as a highly flammable liquid that is harmful if inhaled, a serious eye irritant, and a suspected human carcinogen.

All laboratory personnel must be trained on these potential hazards. Work should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat, must be worn at all times.

It is strongly recommended that any research and development program involving 4-Methyl-1-(propan-2-yloxy)pentan-3-one consider commissioning foundational toxicological studies to confirm this provisional profile and to ensure the long-term safety of all researchers and end-users.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, July 1). 2-Pentanone, 4-methyl-: Human health tier III assessment. Retrieved February 23, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Scalable Synthesis Protocol for 4-Methyl-1-(propan-2-yloxy)pentan-3-one

Introduction 4-Methyl-1-(propan-2-yloxy)pentan-3-one is a ketone that, like many related aliphatic ketones, holds potential as a building block in the synthesis of more complex organic molecules, particularly within the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methyl-1-(propan-2-yloxy)pentan-3-one is a ketone that, like many related aliphatic ketones, holds potential as a building block in the synthesis of more complex organic molecules, particularly within the pharmaceutical and fine chemical industries.[1] Its structure is of interest for applications where specific solvency properties are required or as an intermediate for larger molecules. The synthesis of ketones is a cornerstone of organic chemistry; however, traditional methods using highly reactive organometallic reagents often face challenges with over-addition, where the ketone product is further attacked by the nucleophile to yield a tertiary alcohol. This side reaction significantly reduces the yield and complicates purification, hindering scalability.

To overcome this significant challenge, the Weinreb-Nahm ketone synthesis has emerged as a highly reliable and versatile method. This protocol utilizes an N-methoxy-N-methyl amide (Weinreb-Nahm amide) as an acylating agent. The key advantage of this approach is the formation of a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent, which prevents the unwanted second addition. This application note provides a detailed, scalable, and robust protocol for the synthesis of 4-Methyl-1-(propan-2-yloxy)pentan-3-one, leveraging the efficiency and selectivity of the Weinreb-Nahm ketone synthesis.

Retrosynthetic Analysis and Strategy

The target molecule, 4-Methyl-1-(propan-2-yloxy)pentan-3-one, can be disconnected at the C2-C3 bond, adjacent to the carbonyl group. This retrosynthetic analysis reveals two primary synthons: an isovaleryl electrophile and an isopropoxymethyl nucleophile. This disconnection strategy is ideally suited for the Weinreb-Nahm ketone synthesis, which excels at the formation of such carbon-carbon bonds.

Our forward synthesis strategy, therefore, involves two key stages:

  • Formation of the Weinreb-Nahm Amide: Isovaleric acid is converted to its corresponding Weinreb-Nahm amide, N-methoxy-N-methyl-3-methylbutanamide. This transforms the carboxylic acid into a highly selective electrophile.

  • Carbon-Carbon Bond Formation: A Grignard reagent, isopropoxymethylmagnesium chloride, is prepared and subsequently reacted with the Weinreb-Nahm amide to furnish the desired ketone, 4-Methyl-1-(propan-2-yloxy)pentan-3-one.

G Target 4-Methyl-1-(propan-2-yloxy)pentan-3-one Disconnection C-C Disconnection (Weinreb Ketone Synthesis) Target->Disconnection Synthons Synthons Disconnection->Synthons Electrophile Isovaleryl Electrophile Synthons->Electrophile Nucleophile Isopropoxymethyl Nucleophile Synthons->Nucleophile Weinreb_Amide N-methoxy-N-methyl-3-methylbutanamide Electrophile->Weinreb_Amide from Grignard Isopropoxymethylmagnesium chloride Nucleophile->Grignard from Starting_Materials Starting Materials Isovaleric_Acid Isovaleric Acid Isopropoxymethyl_Chloride Isopropoxymethyl Chloride Reagents Key Reagents Weinreb_Amide->Isovaleric_Acid Grignard->Isopropoxymethyl_Chloride

Caption: Retrosynthetic analysis of the target ketone.

Mechanistic Insights: The Weinreb-Nahm Ketone Synthesis

The success of the Weinreb-Nahm ketone synthesis lies in its unique reaction mechanism, which prevents the common problem of over-addition seen with other acylating agents like esters or acid chlorides.[2] When an organometallic reagent (such as a Grignard or organolithium reagent) adds to the Weinreb-Nahm amide, a tetrahedral intermediate is formed. This intermediate is stabilized by chelation of the magnesium or lithium cation between the methoxy oxygen and the carbonyl oxygen. This stable chelate does not collapse to the ketone until an aqueous workup is performed. By the time the ketone is liberated, all of the highly reactive organometallic reagent has been consumed or quenched, thus preventing a second nucleophilic attack.

G cluster_0 Reaction Pathway cluster_1 Key Feature Start Weinreb-Nahm Amide + Grignard Reagent Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate Nucleophilic Addition Workup Aqueous Workup (e.g., NH4Cl) Intermediate->Workup Protonation Product Ketone Product Workup->Product Collapse of Intermediate Chelation Chelation prevents over-addition by stabilizing the intermediate.

Caption: Mechanism of the Weinreb-Nahm ketone synthesis.

Detailed Experimental Protocols

Safety Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Organometallic reagents are highly reactive and pyrophoric; they must be handled under an inert atmosphere (nitrogen or argon).

Part 1: Synthesis of N-methoxy-N-methyl-3-methylbutanamide (Weinreb Amide)

This two-step, one-pot procedure first converts isovaleric acid to its acid chloride, which then reacts in situ with N,O-dimethylhydroxylamine hydrochloride.

Materials:

  • Isovaleric acid

  • Oxalyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add isovaleric acid (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add oxalyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes. A catalytic amount of DMF (1-2 drops) can be added to facilitate the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • In a separate flask, prepare a suspension of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM. Cool this suspension to 0 °C.

  • Slowly add pyridine (2.5 eq) to the suspension of N,O-dimethylhydroxylamine hydrochloride.

  • Transfer the freshly prepared acid chloride solution to the dropping funnel and add it dropwise to the cooled amine suspension over 30-45 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide. The product can be purified by vacuum distillation if necessary.

Part 2: Synthesis of 4-Methyl-1-(propan-2-yloxy)pentan-3-one

This part involves the formation of the Grignard reagent followed by its addition to the Weinreb amide.

Materials:

  • Magnesium turnings

  • Iodine (a single crystal)

  • Isopropoxymethyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • N-methoxy-N-methyl-3-methylbutanamide (from Part 1)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add magnesium turnings (1.5 eq).

  • Add a small crystal of iodine to activate the magnesium surface.

  • Gently heat the flask with a heat gun under a stream of nitrogen until the iodine sublimes and the purple color disappears.

  • Allow the flask to cool to room temperature and add anhydrous THF.

  • Dissolve isopropoxymethyl chloride (1.3 eq) in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the isopropoxymethyl chloride solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the shiny magnesium surface. If the reaction does not start, gentle heating may be required.

  • Once the reaction has initiated, add the remaining isopropoxymethyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Dissolve the Weinreb amide (1.0 eq, from Part 1) in anhydrous THF and cool the solution to 0 °C in an ice bath.

  • Slowly add the prepared Grignard reagent to the cooled Weinreb amide solution via a cannula or dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Dilute the mixture with diethyl ether and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, 4-Methyl-1-(propan-2-yloxy)pentan-3-one, can be purified by vacuum distillation.

Quantitative Data Summary

The following table summarizes typical experimental parameters and expected outcomes for the synthesis of 4-Methyl-1-(propan-2-yloxy)pentan-3-one on a laboratory scale.

StepKey ReagentsScale (Isovaleric Acid)Typical YieldPurity (by GC)
1. Weinreb Amide Formation Isovaleric acid, Oxalyl chloride, N,O-dimethylhydroxylamine HCl10 g85-95%>98%
2. Ketone Synthesis Weinreb Amide, Isopropoxymethylmagnesium chloride12.5 g75-85%>97% (after distillation)

Overall Synthesis Workflow

The entire process, from commercially available starting materials to the final purified ketone, is a robust and scalable sequence. The use of a one-pot procedure for the Weinreb amide formation and the straightforward Grignard reaction makes this an efficient protocol for producing multi-gram quantities of the target molecule.

G cluster_0 Stage 1: Weinreb Amide Synthesis cluster_1 Stage 2: Grignard Reagent Preparation cluster_2 Stage 3: Coupling and Purification Isovaleric_Acid Isovaleric Acid Acid_Chloride Isovaleryl Chloride (in situ) Isovaleric_Acid->Acid_Chloride Oxalyl Chloride, cat. DMF, DCM Weinreb_Amide N-methoxy-N-methyl-3-methylbutanamide Acid_Chloride->Weinreb_Amide HN(OMe)Me.HCl, Pyridine, DCM Coupling Coupling Reaction Weinreb_Amide->Coupling Isopropoxymethyl_Chloride Isopropoxymethyl Chloride Grignard Isopropoxymethylmagnesium chloride Isopropoxymethyl_Chloride->Grignard Mg, I2 (cat.), THF Grignard->Coupling Workup Aqueous Workup (NH4Cl) Coupling->Workup Purification Vacuum Distillation Workup->Purification Final_Product 4-Methyl-1-(propan-2-yloxy)pentan-3-one Purification->Final_Product

Caption: Overall workflow for the synthesis of the target ketone.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 4-Methyl-1-(propan-2-yloxy)pentan-3-one. By employing the Weinreb-Nahm ketone synthesis, the common issue of over-addition by organometallic reagents is effectively circumvented, leading to high yields of the desired ketone. The procedures are well-established and utilize readily available reagents, making this an attractive method for researchers in both academic and industrial settings who require access to this and related ketones for further synthetic applications.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Understanding the Industrial Applications of Ethyl Isopropyl Ketone. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • Wikipedia. (2023). Weinreb ketone synthesis. [Link]

  • Mahale, S. D., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Journal of Chemical Reviews. [Link]

  • Chemistry Steps. Carboxylic Acids to Ketones. [Link]

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Application

Step-by-step preparation of 4-Methyl-1-(propan-2-yloxy)pentan-3-one from precursors

Abstract & Strategic Overview This application note details the laboratory-scale synthesis of 4-Methyl-1-(propan-2-yloxy)pentan-3-one , a branched ether-ketone derivative. This molecule acts as a sterically crowded solve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the laboratory-scale synthesis of 4-Methyl-1-(propan-2-yloxy)pentan-3-one , a branched ether-ketone derivative. This molecule acts as a sterically crowded solvent mimic or a specialized intermediate in fragrance and agrochemical synthesis.

The synthesis strategy relies on the Oxa-Michael Addition , utilizing the conjugate addition of propan-2-ol (isopropanol) to an


-unsaturated ketone. This route is selected for its atom economy and mild conditions compared to Williamson ether synthesis, which is prone to side reactions with 

-haloketones.

Critical Challenge: The requisite Michael acceptor, 4-methylpent-1-en-3-one (Isopropyl Vinyl Ketone) , is commercially unstable due to spontaneous polymerization. Therefore, this protocol includes a de novo synthesis of the vinyl ketone precursor via a Mannich base elimination, ensuring high purity of the starting material immediately prior to the coupling step.

Retrosynthetic Analysis & Pathway

The structural logic dictates a disconnection at the ether linkage


 to the carbonyl.
  • Target: 4-Methyl-1-(propan-2-yloxy)pentan-3-one

  • Disconnection: C1–O Bond (Michael Retro-step)

  • Precursors:

    • Acceptor: 4-Methylpent-1-en-3-one (Isopropyl Vinyl Ketone - IPVK)

    • Donor: Propan-2-ol (Isopropanol)

Synthetic Pathway Diagram[1][2]

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Oxa-Michael Addition SM1 3-Methyl-2-butanone (Isopropyl Methyl Ketone) Mannich Mannich Base Intermediate SM1->Mannich Dimethylamine HCl HCl (cat), 95°C SM2 Formaldehyde (HCHO) SM2->Mannich IPVK Isopropyl Vinyl Ketone (4-methylpent-1-en-3-one) Mannich->IPVK Steam Distillation Elimination Target TARGET: 4-Methyl-1-(propan-2-yloxy) pentan-3-one IPVK->Target ISO Propan-2-ol (Isopropanol) ISO->Target CAT Cat: KOtBu (5 mol%) CAT->Target

Figure 1: Two-stage synthetic pathway: Mannich elimination followed by base-catalyzed Oxa-Michael addition.

Experimental Protocol

Part A: Preparation of Isopropyl Vinyl Ketone (Precursor)

Note: If commercial IPVK is available and stabilized, distill immediately before use and skip to Part B. If not, proceed with synthesis.

Rationale: IPVK polymerizes rapidly. Generating it in situ or immediately before use is the only way to guarantee stoichiometry in the next step.

Reagents:

  • 3-Methyl-2-butanone (Isopropyl methyl ketone): 1.0 mol

  • Formaldehyde (37% aq.): 1.1 mol

  • Dimethylamine hydrochloride: 1.1 mol

  • Hydrochloric acid (conc.): catalytic

  • Hydroquinone (Polymerization inhibitor): 100 mg

Procedure:

  • Mannich Reaction: In a 500 mL round-bottom flask, combine 3-methyl-2-butanone, formaldehyde, and dimethylamine hydrochloride. Acidify slightly with HCl (pH ~3).

  • Reflux: Heat the mixture to 95°C for 2-4 hours. A homogeneous solution indicates the formation of the Mannich base (4-(dimethylamino)-4-methylpentan-3-one).

  • Elimination (Steam Distillation): Set up the flask for steam distillation. Add hydroquinone to the receiving flask.

  • Collection: Steam distill the reaction mixture. The Mannich base decomposes, eliminating dimethylamine to yield the vinyl ketone, which co-distills with water.

  • Isolation: Separate the organic layer (IPVK). Dry over anhydrous MgSO₄.

    • Yield Check: Expect a pungent, colorless liquid.

    • Safety:Lachrymator! Perform strictly in a fume hood.

Part B: Oxa-Michael Addition (Target Synthesis)

Rationale: Base catalysis (KOtBu) is preferred over acid catalysis to prevent the reversal of the reaction (Retro-Michael) and to minimize polymerization of the vinyl ketone.

Reagents:

  • Isopropyl Vinyl Ketone (Freshly prepared): 50 mmol (4.91 g)

  • Propan-2-ol (Anhydrous): 250 mmol (15.0 g) – Acts as reactant and solvent

  • Potassium tert-butoxide (KOtBu): 2.5 mmol (0.28 g) – 5 mol% catalyst

  • Glacial Acetic Acid: For quenching

Step-by-Step Workflow:

  • Catalyst Activation:

    • In a flame-dried 100 mL two-neck flask under Nitrogen atmosphere, dissolve KOtBu in anhydrous Propan-2-ol. Stir at Room Temperature (RT) for 10 minutes until fully dissolved.

    • Why: Generates the active nucleophile (Isopropoxide) in equilibrium.

  • Controlled Addition:

    • Cool the solution to 0°C using an ice bath.

    • Add the Isopropyl Vinyl Ketone dropwise over 20 minutes.

    • Control Point: Maintain temperature <5°C to prevent uncontrolled exotherms which favor polymerization.

  • Reaction Phase:

    • Allow the mixture to warm to RT naturally.

    • Stir for 3–5 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 8:2). The UV-active spot of the vinyl ketone should disappear.

  • Quenching:

    • Add Glacial Acetic Acid (approx. 0.2 mL) dropwise to neutralize the base (pH ~7).

    • Critical: Do not use strong aqueous acids, as they may catalyze the retro-reaction or ether cleavage during workup.

  • Workup & Purification:

    • Remove excess isopropanol via rotary evaporation (40°C, reduced pressure).

    • Dissolve residue in Diethyl Ether (50 mL) and wash with Brine (2 x 20 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[1]

    • Distillation: Purify the crude oil via vacuum distillation.

      • Predicted B.P.: ~85-90°C at 15 mmHg.

Experimental Workflow Diagram

Workflow Start Start: N2 Atmosphere Mix Dissolve KOtBu in iPrOH (T = 25°C) Start->Mix Cool Cool to 0°C Mix->Cool Add Dropwise Addition of Isopropyl Vinyl Ketone Cool->Add React Stir at RT (3-5 hrs) Monitor TLC Add->React Quench Quench with AcOH (pH -> 7) React->Quench Evap Rotary Evaporation (Remove excess iPrOH) Quench->Evap Extract Extraction (Et2O / Brine) Evap->Extract Distill Vacuum Distillation Extract->Distill

Figure 2: Operational workflow for the Oxa-Michael addition protocol.

Characterization & Quality Control

Since this is a custom synthesis, data is derived from first principles and analogous structures.

Predicted Physical Properties
PropertyValue (Est.)Notes
Molecular Formula

Molecular Weight 158.24 g/mol
Appearance Colorless Oil
Boiling Point 195°C (atm)~85°C @ 15 mmHg
Solubility Soluble in EtOH, Et₂OSparingly soluble in water
Spectroscopy Validation (Self-Validating System)

To confirm the success of the reaction, look for the disappearance of vinyl signals and the appearance of the ether linkage.

1.


 NMR (400 MHz, 

):
  • 
     1.10 ppm (d, 12H):  Two isopropyl methyl groups (one from ketone side, one from ether side). Note: They may overlap.
    
  • 
     2.60 ppm (t, 2H):  Methylene 
    
    
    
    to carbonyl (
    
    
    ).
  • 
     2.80 ppm (sept, 1H):  Methine of the isopropyl ketone group.
    
  • 
     3.55 ppm (sept, 1H):  Methine of the isopropoxy group (deshielded by Oxygen).
    
  • 
     3.65 ppm (t, 2H):  Methylene 
    
    
    
    to ether Oxygen (
    
    
    ).
  • Absence: No signals in the alkene region (5.5–6.5 ppm).

2. IR Spectroscopy:

  • 1715 cm⁻¹: Strong Carbonyl (

    
    ) stretch (Ketone).
    
  • 1080–1150 cm⁻¹: Strong Ether (

    
    ) stretch.
    
  • Absence: No broad OH stretch (3400 cm⁻¹) from unreacted isopropanol (if dried properly).

Troubleshooting & Safety

Common Failure Modes
  • Polymerization: If the reaction mixture turns into a viscous gel or solid, the vinyl ketone polymerized.

    • Correction: Ensure temperature stays <5°C during addition. Use a radical inhibitor (BHT) if necessary, though usually not needed for base-catalyzed Michael additions.

  • Retro-Michael Reaction: Low yield or recovery of starting materials upon heating.

    • Correction: Do not overheat during distillation. Ensure the base is fully neutralized before heating the crude mixture.

Safety Data
  • Isopropyl Vinyl Ketone: Severe lachrymator and skin irritant. Use double gloves and work in a high-efficiency fume hood.

  • KOtBu: Moisture sensitive and corrosive.

  • Isopropanol: Flammable.

References

  • Hagemeyer, H. J. (1949).[2] Preparation of anhydrous methyl vinyl ketone and methyl isopropenyl ketone.[2] Journal of the American Chemical Society, 71(3), 1119–1120. Link

  • BenchChem. (2025).[3] Application Notes: Michael Addition Protocols. BenchChem Technical Library. Link

  • Kiesewetter, M. K., et al. (2023). Exploiting retro oxa-Michael chemistry in polymers. ChemRxiv. Link

  • Organic Chemistry Portal. (2024). Michael Addition. Link

  • PubChem. (2025). 4-Methyl-1-[(2-methylpropan-2-yl)oxy]pentane (Analogous Structure Data). National Library of Medicine. Link

Sources

Method

Application Note: Catalytic Synthesis of 4-Methyl-1-(propan-2-yloxy)pentan-3-one

This Application Note provides a comprehensive technical guide for the catalytic synthesis of 4-Methyl-1-(propan-2-yloxy)pentan-3-one (CAS 5702-48-7). The protocol focuses on the Oxa-Michael addition of isopropanol to is...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the catalytic synthesis of 4-Methyl-1-(propan-2-yloxy)pentan-3-one (CAS 5702-48-7). The protocol focuses on the Oxa-Michael addition of isopropanol to isopropyl vinyl ketone, a route selected for its atom economy and scalability.

Introduction & Synthetic Strategy

Target Molecule: 4-Methyl-1-(propan-2-yloxy)pentan-3-one Structure:


Molecular Weight:  158.24  g/mol 

The synthesis of


-alkoxy ketones is a critical transformation in the production of high-boiling solvents and pharmaceutical intermediates. The target molecule is structurally derived from the conjugate addition of isopropyl alcohol (isopropanol)  to isopropyl vinyl ketone (IVK) .
The Core Challenge: Selectivity vs. Polymerization

Vinyl ketones, such as isopropyl vinyl ketone (4-methylpent-1-en-3-one), are highly reactive Michael acceptors. The primary challenge in this synthesis is preventing the anionic polymerization of the vinyl ketone, which competes with the desired 1,4-addition of the alcohol.

  • Pathway A (Desired): Oxa-Michael addition yielding the ether-ketone.

  • Pathway B (Undesired): Base-catalyzed polymerization of IVK.

  • Pathway C (Undesired): 1,2-addition (direct addition to carbonyl), though this is reversible and less favored under thermodynamic control.

To maximize yield, this protocol utilizes Sodium Isopropoxide generated in situ as a thermodynamic base catalyst, ensuring the reaction proceeds under reversible conditions that favor the stable 1,4-adduct.

Reaction Mechanism & Catalytic Cycle

The reaction follows a base-catalyzed Oxa-Michael addition mechanism. The catalyst activates the nucleophile (isopropanol) to form the alkoxide, which attacks the


-carbon of the enone.
Mechanistic Pathway (DOT Visualization)

OxaMichaelMechanism cluster_cycle Catalytic Cycle Cat Catalyst Precursor (Na Metal) Alkoxide Active Species (Sodium Isopropoxide) Cat->Alkoxide + iPrOH (-H2) Nu Nucleophile (Isopropanol) Nu->Alkoxide Deprotonation Complex Transition State (Enolate Intermediate) Alkoxide->Complex 1,4-Attack on Enone Enone Substrate (Isopropyl Vinyl Ketone) Enone->Complex Polymer Side Product (Poly-IVK) Enone->Polymer Excess Enone / High Temp Complex->Alkoxide Regeneration Product Product (4-Methyl-1-(propan-2-yloxy)pentan-3-one) Complex->Product Protonation (+ iPrOH)

Figure 1: Catalytic cycle for the Oxa-Michael addition showing the activation of isopropanol and the competing polymerization pathway.

Reagents & Catalytic System

Catalyst Selection: Sodium Isopropoxide (NaOiPr)

While tertiary amines (e.g., TEA, DABCO) can catalyze Michael additions, they often require higher temperatures that promote polymerization in vinyl ketones. Alkali metal alkoxides are preferred because they:

  • Match the nucleophile (preventing transesterification/exchange byproducts).

  • Provide rapid reversibility, allowing the thermodynamic product (1,4-adduct) to accumulate.

ComponentRoleGrade/PurityNotes
Isopropyl Vinyl Ketone Substrate (Michael Acceptor)>95%Stabilized: Must be distilled to remove polymerization inhibitors (e.g., Hydroquinone) immediately before use.
Isopropanol Nucleophile & SolventAnhydrous (<0.05% H2O)Water acts as a competing nucleophile, leading to hydration byproducts.
Sodium Metal Catalyst PrecursorReagent GradeUsed to generate NaOiPr in situ.
Acetic Acid Quenching AgentGlacialNeutralizes the base to stop retro-Michael reaction during workup.

Experimental Protocol

Safety Warning: Isopropyl vinyl ketone is a lachrymator and skin irritant. Sodium metal reacts violently with water. Perform all operations in a fume hood.

Step 1: Catalyst Preparation (In Situ)[1]
  • Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a thermometer.

  • Charge the flask with Isopropanol (150 mL, 1.96 mol) .

  • Purge the system with nitrogen for 10 minutes.

  • Add Sodium metal (0.23 g, 10 mmol) in small pieces.

  • Stir at room temperature until all sodium has dissolved and hydrogen evolution ceases.

    • Checkpoint: The solution should be clear and colorless. This generates a ~0.06 M solution of Sodium Isopropoxide.

Step 2: Controlled Addition (The Critical Step)
  • Cool the reaction mixture to 0–5°C using an ice bath.

    • Reasoning: Low temperature suppresses the polymerization rate (

      
      ) significantly more than the Michael addition rate (
      
      
      
      ).
  • Charge the addition funnel with Isopropyl Vinyl Ketone (56.1 g, 0.50 mol) dissolved in Isopropanol (50 mL) .

  • Add the ketone solution dropwise over 60 minutes .

    • Process Control: Maintain internal temperature <10°C. High local concentration of enone can trigger runaway polymerization.

Step 3: Reaction & Quench
  • After addition is complete, allow the mixture to warm to 20–25°C .

  • Stir for an additional 3–4 hours .

  • Monitoring: Analyze an aliquot via GC-MS or TLC (SiO2, 10% EtOAc/Hexane).

    • Target: >98% conversion of vinyl ketone.

  • Quench: Add Glacial Acetic Acid (0.6 g, 10 mmol) dropwise to neutralize the alkoxide.

    • Critical: Do not skip this step. Distilling a basic solution will cause the product to revert to starting materials (Retro-Michael).

Step 4: Purification[2]
  • Remove excess isopropanol via rotary evaporation (40°C, 100 mbar).

  • The residue is a crude oil containing the product and sodium acetate salts.

  • Dilute with Diethyl Ether (100 mL) and wash with Water (2 x 50 mL) to remove salts.

  • Dry the organic phase over

    
    , filter, and concentrate.
    
  • Distillation: Perform vacuum distillation.

    • Boiling Point: Expect ~85–90°C at 10 mmHg (estimated).

    • Collect the main fraction.

Analytical Characterization

Product: 4-Methyl-1-(propan-2-yloxy)pentan-3-one

TechniqueExpected SignalInterpretation
1H NMR (CDCl3)

1.10 (d, 12H)
Methyl groups of the two isopropyl moieties.

2.60 (t, 2H)
Methylene

to carbonyl (

).

2.80 (m, 1H)
Methine of the acyl-isopropyl group (

).

3.55 (sep, 1H)
Methine of the ether-isopropyl group (

).

3.65 (t, 2H)
Methylene

to ether (

).
IR Spectroscopy 1715

Strong

stretch (Ketone).
1100

C-O-C stretch (Ether).
GC-MS M+ 158Molecular ion.
m/z 43Acetyl/Isopropyl fragment (Base peak).

Troubleshooting & Optimization

Issue: Low Yield / Polymer Formation
  • Symptom: The reaction mixture becomes viscous or turns yellow/orange.

  • Cause: Polymerization of Isopropyl Vinyl Ketone.

  • Solution:

    • Lower Temperature: Run the addition at -10°C.

    • Dilution: Increase the volume of isopropanol in the flask.

    • Alternative Catalyst: Use Triton B (Benzyltrimethylammonium hydroxide) (40% in MeOH). Use 2 mol%. Triton B is often softer and less prone to initiating anionic polymerization than alkoxides.

Issue: Incomplete Conversion
  • Symptom: Starting material remains after 4 hours.

  • Cause: Equilibrium limitation.

  • Solution: The reaction is reversible. Use a larger excess of Isopropanol (5-10 equivalents) to drive the equilibrium toward the product (Le Chatelier's principle).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Michael Addition protocols). Link

  • Organic Syntheses. (1928). Methyl

    
    -Methoxypropionate (Analogous Oxa-Michael addition). Org.[1] Synth. 8, 74. Link
    
  • Fehr, C. (1996). Enantioselective Protonation of Enolates and Enols. Angewandte Chemie International Edition, 35(22), 2566-2587. (Discusses thermodynamic control in enolate chemistry). Link

  • Parchem Fine & Specialty Chemicals. 4-Methyl-1-(propan-2-yloxy)pentan-3-one Product Page. (Commercial source verification). Link

Sources

Application

Reaction mechanism of 4-Methyl-1-(propan-2-yloxy)pentan-3-one formation

Executive Summary This application note details the optimized protocol for synthesizing 4-Methyl-1-(propan-2-yloxy)pentan-3-one (CAS: Analogous to 2-alkoxy-ketone class), a sterically hindered -alkoxy ketone. This molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 4-Methyl-1-(propan-2-yloxy)pentan-3-one (CAS: Analogous to 2-alkoxy-ketone class), a sterically hindered


-alkoxy ketone. This molecule is synthesized via the Oxa-Michael addition  of propan-2-ol (isopropanol) to 4-methylpent-1-en-3-one (isopropyl vinyl ketone).

While conceptually simple, this reaction presents specific challenges: the competing polymerization of the vinyl ketone substrate and the thermodynamic reversibility of the Michael adduct (Retro-Michael reaction). This guide provides a self-validating protocol using base catalysis under controlled thermal conditions to maximize yield (>85%) and suppress polymeric byproducts.

Chemical Identity & Reaction Scheme

ComponentChemical NameRoleStructure
Substrate 4-Methylpent-1-en-3-oneMichael Acceptor

Reagent Propan-2-ol (Isopropanol)Michael Donor / Solvent

Catalyst Potassium Isopropoxide (in situ)Base Catalyst

Target 4-Methyl-1-(propan-2-yloxy)pentan-3-oneProduct

Mechanistic Insight

The formation of 4-Methyl-1-(propan-2-yloxy)pentan-3-one follows a base-catalyzed conjugate addition mechanism. Unlike acid catalysis, which activates the electrophile but promotes polymerization, base catalysis activates the nucleophile, allowing for milder conditions.

Critical Mechanistic Steps:
  • Activation: The base (KOH) deprotonates isopropanol to form the isopropoxide anion (

    
    ), a strong nucleophile.
    
  • Conjugate Addition: The isopropoxide attacks the

    
    -carbon of the 
    
    
    
    -unsaturated ketone. This is the rate-determining step.
  • Enolate Intermediate: The attack generates a resonance-stabilized enolate.

  • Proton Transfer: The enolate abstracts a proton from the solvent (isopropanol), regenerating the alkoxide catalyst and yielding the final ketone.

Thermodynamic Control Warning: The reaction is reversible. High temperatures favor the entropy-driven elimination (Retro-Michael), reverting the product to the starting vinyl ketone and alcohol [1].

ReactionMechanism Reactants Reactants (Isopropanol + Vinyl Ketone) Activation Activation (Alkoxide Formation) Reactants->Activation Base (Cat.) TS Transition State (C-O Bond Formation) Activation->TS Nucleophilic Attack Enolate Enolate Intermediate TS->Enolate Electron Shift Product Target Product (Beta-Alkoxy Ketone) Enolate->Product Protonation (Regenerates Cat.) Product->Reactants Retro-Michael (High Temp/Strong Base)

Figure 1: Mechanistic pathway of the base-catalyzed Oxa-Michael addition. Note the reversibility indicated by the dashed red line.

Experimental Protocol

Safety Note: 4-Methylpent-1-en-3-one is a lachrymator and potential skin sensitizer. Handle in a fume hood. Isopropanol is flammable.

Materials:
  • Reagent A: 4-Methylpent-1-en-3-one (Freshly distilled or stabilized with 100 ppm Hydroquinone).

  • Reagent B: Propan-2-ol (Anhydrous grade, >99.5%).

  • Catalyst: Potassium Hydroxide (KOH) pellets or Sodium Ethoxide (solid).

  • Quench: Glacial Acetic Acid.

Step-by-Step Methodology:

1. Catalyst Preparation (In Situ):

  • In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, thermometer, and addition funnel, charge 150 mL of Propan-2-ol (Excess, serves as solvent).

  • Add 1.0 g KOH (approx 2-5 mol% relative to ketone).

  • Stir under Nitrogen atmosphere at room temperature until KOH is completely dissolved. Note: This generates potassium isopropoxide in situ.

2. Controlled Addition (The "Starve-Feed" Method):

  • Cool the solution to 0–5°C using an ice bath. Reason: Low temperature suppresses the polymerization of the vinyl ketone.

  • Load 10.0 g (approx 0.1 mol) of 4-Methylpent-1-en-3-one into the addition funnel.

  • Add the ketone dropwise over 45 minutes .

    • Critical Check: Monitor internal temperature. Do not allow it to exceed 10°C during addition.

3. Reaction Phase:

  • Once addition is complete, allow the mixture to warm naturally to room temperature (20–25°C).

  • Stir for 4–6 hours .

  • Validation: Spot TLC (Hexane:EtOAc 8:2). The UV-active spot of the vinyl ketone (

    
    ) should disappear. The product is not UV active (requires Iodine stain or KMnO4 dip).
    

4. Quench & Workup:

  • Add Acetic Acid (stoichiometric equivalent to KOH, approx 1.1 mL) to neutralize the base.

    • Why? Distilling a basic mixture will trigger a Retro-Michael reaction, decomposing the product back to reactants [2].

  • Concentrate the mixture under reduced pressure (Rotary Evaporator, 40°C, 100 mbar) to remove excess isopropanol.

5. Purification:

  • Dissolve residue in Diethyl Ether (50 mL) and wash with Water (2 x 20 mL) to remove salts.

  • Dry organic layer over

    
    , filter, and concentrate.
    
  • Final Purification: Vacuum distillation (approx. 85–90°C at 10 mmHg).

  • Yield Expectation: 85–92% as a colorless oil.

Process Workflow & Logic

ProtocolWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup Phase Step1 Dissolve KOH in IPA (Generate Alkoxide) Step2 Cool to 0°C (Inert Atmosphere) Step1->Step2 Step3 Dropwise Addition of Vinyl Ketone Step2->Step3 Prevent Polymerization Step4 Stir at RT (4-6h) Monitor via TLC/GC Step3->Step4 Step5 Neutralize with AcOH (CRITICAL STEP) Step4->Step5 Prevent Retro-Michael Step6 Vacuum Distillation Step5->Step6 Isolate Product

Figure 2: Operational workflow emphasizing critical control points (Temperature and pH).

Analytical Validation

ParameterExpected DataInterpretation

NMR
(CDCl

)

3.65 (sept, 1H,

)
Diagnostic signal for the isopropoxy ether linkage.

NMR
(CDCl

)

2.70 (t, 2H,

)
Alpha-protons next to ketone.

NMR
(CDCl

)

3.68 (t, 2H,

)
Beta-protons next to ether oxygen.
IR Spectroscopy 1715 cm

(Strong)
Carbonyl (

) stretch.
IR Spectroscopy 1100–1150 cm

Ether (

) stretch.
GC-MS M+ = 172 m/zMolecular ion peak.

Troubleshooting & Optimization

  • Issue: Low Yield / Polymerization

    • Cause: Temperature too high during addition or lack of stabilizer in the starting vinyl ketone.

    • Solution: Ensure the starting material contains 100ppm hydroquinone. Maintain 0°C during addition.

  • Issue: Product Decomposition during Distillation

    • Cause: Incomplete neutralization of the base catalyst. Base + Heat = Retro-Michael.

    • Solution: Verify pH is neutral (pH 6-7) before heating. Use high vacuum to lower the boiling point.

  • Green Chemistry Alternative:

    • Replace KOH with Basic Alumina (solid phase). Stir reagents over alumina, then simply filter off the catalyst. This eliminates the neutralization step and reduces salt waste [3].

References

  • Reversibility of Oxa-Michael Addition

    • Title: Exploiting retro oxa-Michael chemistry in polymers.[1]

    • Source: ChemRxiv (2023).
    • URL:[Link]

    • Context: Validates the risk of retro-Michael reactions at elevated temperatures in the presence of base.[1][2]

  • General Oxa-Michael Mechanism

    • Title: Synthetic methods: Oxa-Michael addition.[3]

    • Source: The Chemical Reaction D
    • URL:[Link]

    • Context: Provides the fundamental base-catalyzed mechanism and historical context.
  • Catalyst Optimization (Phosphazenes/Solid Bases)

    • Title: Phosphazene-catalyzed oxa-Michael addition click polymeriz
    • Source: Polymer Chemistry (RSC Publishing).
    • URL:[Link]

    • Context: Discusses high-efficiency catalysts for difficult substr

Sources

Method

Application Note: Process Optimization for 4-Methyl-1-(propan-2-yloxy)pentan-3-one

This Application Note provides a comprehensive technical guide for the process development and optimization of 4-Methyl-1-(propan-2-yloxy)pentan-3-one (also referred to as Isopropyl 2-isopropoxyethyl ketone ). The protoc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the process development and optimization of 4-Methyl-1-(propan-2-yloxy)pentan-3-one (also referred to as Isopropyl 2-isopropoxyethyl ketone ).

The protocol focuses on the Base-Catalyzed Oxa-Michael Addition , the most atom-economic and scalable route for


-alkoxy ketone synthesis.

Introduction & Synthetic Strategy

The target molecule, 4-Methyl-1-(propan-2-yloxy)pentan-3-one , is a structural hybrid containing a bulky isopropyl ketone motif and an ether linkage. Synthetically, this is best accessed via the conjugate addition of Isopropanol to Isopropyl Vinyl Ketone (IVK) (4-methylpent-1-en-3-one).

While Michael additions are textbook transformations, the reaction of sterically hindered alcohols (secondary) with substituted vinyl ketones presents specific process challenges:

  • Polymerization: Vinyl ketones are prone to rapid anionic polymerization or dimerization.

  • Reversibility: The Oxa-Michael reaction is reversible (Retro-Michael), requiring careful thermodynamic control.

  • Steric Hindrance: The nucleophile is a secondary alkoxide (isopropoxide), which is less reactive than primary alkoxides, necessitating optimized catalyst loading.

Retrosynthetic Analysis

The disconnection at the C1-O bond reveals the two key precursors:

  • Electrophile (Michael Acceptor): 4-Methylpent-1-en-3-one (Isopropyl Vinyl Ketone).

  • Nucleophile: Propan-2-ol (Isopropanol).

ReactionScheme IVK Isopropyl Vinyl Ketone (Electrophile) Intermediate Enolate Intermediate IVK->Intermediate + IPA IPA Isopropanol (Nucleophile/Solvent) IPA->Intermediate Cat Cat: NaOiPr Cat->Intermediate Activation Product 4-Methyl-1-(propan-2-yloxy)pentan-3-one (Target) Intermediate->Product Protonation Product->IVK Retro-Michael (High Temp)

Figure 1: Reaction pathway and reversibility dynamics.

Baseline Protocol (Start-Point)

Before optimization, a baseline protocol is established to define yield and impurity profiles.

Reagents:

  • Isopropyl Vinyl Ketone (IVK): 1.0 equiv.

  • Isopropanol (Anhydrous): 10.0 equiv (Solvent & Reagent).

  • Sodium Metal (to generate NaOiPr): 0.05 equiv (5 mol%).

Baseline Procedure:

  • Charge anhydrous Isopropanol into a reactor under

    
    .
    
  • Add Sodium metal pieces and stir until dissolved (exothermic evolution of

    
    ) to generate Sodium Isopropoxide.
    
  • Cool solution to 0°C.

  • Add IVK dropwise over 30 minutes.

  • Warm to Room Temperature (25°C) and stir for 4 hours.

  • Quench with Glacial Acetic Acid (1.05 equiv relative to Na).

  • Concentrate in vacuo and distill.

Baseline Issues:

  • Yield: ~65% (Moderate).[1]

  • Impurities: 15% Polymer/Dimer; 5% Unreacted IVK.

  • Observation: Significant exotherm during addition led to polymerization.

Optimization of Reaction Conditions (DoE)

To maximize yield (>90%) and suppress polymerization, we optimized three critical parameters: Temperature , Catalyst Loading , and Addition Protocol .

Variable 1: Catalyst Screening (Base Selection)

The choice of base dictates the equilibrium position and side reactions.

CatalystpKa (Conj. Acid)Conversion (4h)SelectivityNotes
NaOH 15.745%LowWater introduces hydrolysis byproducts.
KOtBu 17.098%ModerateFast, but promoted polymerization.
NaOiPr 16.592% High In situ generation matches the nucleophile (No transesterification).
DBU 12.030%HighToo slow for steric secondary alcohols.

Decision: NaOiPr (generated in situ) is the optimal catalyst. It prevents foreign nucleophile introduction and matches the solvent system.

Variable 2: Temperature & Thermodynamics

The Michael addition is exothermic. High temperatures favor the entropy-driven Retro-Michael reaction and polymerization.

  • -10°C: Slow kinetics (incomplete conversion after 6h).

  • 0°C to 10°C: Optimal balance. Kinetic control suppresses polymerization.

  • >40°C: Yield drops significantly due to equilibrium shift back to starting materials.

Variable 3: Stoichiometry & Concentration

Using Isopropanol as the solvent (neat reaction) drives the equilibrium toward the product via Le Chatelier's principle.

  • Ratio 1:1 (IVK:IPA): Poor yield (40%).

  • Ratio 1:5: Good yield (82%).

  • Ratio 1:10: Excellent yield (94%).

Optimized Protocol: The "Golden Standard"

This validated protocol ensures high purity and scalability.

Materials
  • Precursor: 4-Methylpent-1-en-3-one (Isopropyl Vinyl Ketone) [Freshly Distilled].

  • Reagent/Solvent: Propan-2-ol (HPLC Grade, dried over 3Å sieves).

  • Catalyst Source: Sodium Hydride (60% in oil) OR Sodium Metal. Note: NaH is faster for scale-up.

  • Quench: Glacial Acetic Acid.

Step-by-Step Methodology
Phase 1: Catalyst Preparation
  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel. Purge with Nitrogen.

  • Solvent Charge: Add Isopropanol (10 vol) .

  • Catalyst Formation: Cool to 0°C. Carefully add Sodium Hydride (0.1 equiv) portion-wise.

    • Mechanistic Note: This generates Sodium Isopropoxide in situ.

    • Safety:

      
       gas evolution.[2] Ensure venting.
      
Phase 2: Controlled Addition (Critical Step)
  • Cooling: Maintain internal temperature between -5°C and 0°C .

  • Addition: Mix Isopropyl Vinyl Ketone (1.0 equiv) with Isopropanol (1 vol) in the addition funnel.

  • Rate: Add the ketone solution dropwise over 60 minutes .

    • Why? Keeping the concentration of free vinyl ketone low ("starved conditions") prevents it from reacting with itself (polymerization).

Phase 3: Reaction & Quench
  • Digestion: After addition, allow the mixture to warm slowly to 20°C over 2 hours. Stir for an additional 2 hours.

  • Monitoring: Check by GC-MS or TLC. Disappearance of vinyl ketone peak.

  • Quench: Cool to 5°C. Add Glacial Acetic Acid (0.11 equiv) dropwise.

    • Crucial: The pH must be neutral/slightly acidic (pH 6-7) before heating for distillation. If basic, the product will revert to starting materials (Retro-Michael) upon heating.

Phase 4: Isolation
  • Filtration: Filter off the resulting Sodium Acetate salts.

  • Concentration: Remove excess Isopropanol via rotary evaporation (Bath < 40°C, vacuum).

  • Distillation: Distill the residue under reduced pressure (Vacuum: ~10 mbar).

    • Product Fraction: Collect the fraction boiling at estimated 85-95°C @ 10 mbar .

Process Flow Diagram

ProcessFlow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup Step1 Charge iPrOH (Solvent) Step2 Add NaH/Na (Generate Catalyst) Step1->Step2 Step3 Cool to -5°C Step2->Step3 Step4 Slow Addition of IVK (60 mins) Step3->Step4 Step5 Warm to 20°C (Digestion 4h) Step4->Step5 Step6 Quench w/ AcOH (pH 6-7) Step5->Step6 Step7 Filter Salts & Evaporate Solvent Step6->Step7 Step8 Vacuum Distillation Step7->Step8

Figure 2: Optimized workflow for the synthesis of 4-Methyl-1-(propan-2-yloxy)pentan-3-one.

Analytical Specifications

Expected Data
  • Appearance: Colorless, mobile liquid.

  • GC Purity: >97% (Area %).

  • Yield: 85-92%.

Characterization (Simulated)
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       1.10 (d, 6H, Isopropyl 
      
      
      
      on ether side).
    • 
       1.15 (d, 6H, Isopropyl 
      
      
      
      on ketone side).
    • 
       2.65 (t, 2H, 
      
      
      
      ).
    • 
       2.80 (sep, 1H, 
      
      
      
      ).
    • 
       3.55 (sep, 1H, 
      
      
      
      ).
    • 
       3.65 (t, 2H, 
      
      
      
      ).
  • MS (EI): Molecular ion usually weak. Diagnostic fragments:

    
     (Loss of isopropyl), 
    
    
    
    .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / High Polymer Addition of IVK was too fast or Temp too high.Slow down addition rate. Ensure T < 0°C during addition.
Starting Material in Distillate Retro-Michael reaction during distillation.Critical: Ensure quench was sufficient. The pot must be neutral/acidic before heating.
Product Color (Yellow) Aldol condensation side products.[3]Reduce catalyst loading. Ensure anhydrous conditions.

References

  • Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 23: Conjugate Addition). Link

  • ChemScene. (n.d.).[4] "1-Isopropoxy-4-methylpentan-3-one Product Page." (CAS: 1250322-96-3).[4] Link

  • Nielsen, A. T., & Houlihan, W. J. (2011). "The Aldol Condensation."[3][5][6][7] Organic Reactions.[2][3][6][7][8][9] (Foundational text on enolate chemistry and side reactions). Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low purity in 4-Methyl-1-(propan-2-yloxy)pentan-3-one production

Executive Summary & Scope This guide addresses the recurrent issue of low purity (<95%) in the synthesis of 4-Methyl-1-(propan-2-yloxy)pentan-3-one (CAS: 5702-48-7). This compound is a classic -alkoxy ketone, typically s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide addresses the recurrent issue of low purity (<95%) in the synthesis of 4-Methyl-1-(propan-2-yloxy)pentan-3-one (CAS: 5702-48-7). This compound is a classic


-alkoxy ketone, typically synthesized via the oxa-Michael addition  of isopropanol to isopropyl vinyl ketone (4-methyl-1-penten-3-one).

While the synthesis appears deceptively simple, the reversibility of the Michael addition and the thermal instability of the product during purification are the primary drivers of batch failure. This document provides a diagnostic workflow and root-cause analysis to stabilize your process.

Diagnostic Workflow: Reaction & Impurity Pathways

The following diagram maps the reaction kinetics and the competitive pathways responsible for your impurities. Use this to identify which specific failure mode matches your GC/HPLC data.

ReactionPathways SM_Ketone Isopropyl Vinyl Ketone (Starting Material) Product Target Product (4-Methyl-1-(propan-2-yloxy)pentan-3-one) SM_Ketone->Product Oxa-Michael Addition (Base Cat., <0°C) Impurity_Poly Polymer/Oligomer (High MW Residue) SM_Ketone->Impurity_Poly Anionic Polymerization (Uncontrolled Exotherm) Impurity_Dimer Vinyl Ketone Dimer (Rauhut-Currier Adduct) SM_Ketone->Impurity_Dimer Dimerization (Base Cat.) Impurity_Hydrate Hydration Product (1-Hydroxy-4-methylpentan-3-one) SM_Ketone->Impurity_Hydrate Water Contamination SM_Alc Isopropanol (Solvent/Reactant) SM_Alc->Product Oxa-Michael Addition (Base Cat., <0°C) Product->SM_Ketone Retro-Michael (Heat >50°C) Product->SM_Alc Retro-Michael (Heat >50°C)

Figure 1: Reaction network showing the reversible equilibrium (blue/red dashed) and irreversible side reactions (orange).

Root Cause Analysis & Troubleshooting (Q&A)

Issue 1: "My crude purity is good, but purity drops significantly after distillation."

Diagnosis: Retro-Michael Reaction (Thermal Decomposition) The Science:


-alkoxy ketones are thermally unstable. In the presence of even trace amounts of base or acid catalyst, heating the product drives the equilibrium back to the starting materials (Isopropyl Vinyl Ketone + Isopropanol). The vinyl ketone is volatile and will co-distill or polymerize in the pot.

Corrective Action:

  • Neutralization is Non-Negotiable: You must quench the catalyst completely before any thermal workup.

    • Protocol: If using a basic catalyst (e.g., NaOiPr), neutralize with a stoichiometric amount of acetic acid or HCl in isopropanol. Verify pH is neutral (6-7).

  • Vacuum Control: Do not distill at atmospheric pressure. Use high vacuum (<5 mbar) to keep the pot temperature below 60°C.

Issue 2: "I see a persistent 10-15% impurity with a slightly higher boiling point than the starting ketone."

Diagnosis: Dimerization (Rauhut-Currier or Aldol) The Science: The starting material, isopropyl vinyl ketone, is an electron-deficient enone. Under the same basic conditions required for your product synthesis, it can undergo self-reaction (dimerization). This is kinetically favored if the concentration of isopropanol is too low or if the temperature is too high.

Corrective Action:

  • Increase Nucleophile Equivalents: Use a large excess of isopropanol (solvent quantity) rather than stoichiometric amounts. This statistically favors the attack of isopropanol over the attack of the enolate on another ketone molecule [1].

  • Low-Temperature Addition: Add the isopropyl vinyl ketone slowly to the catalyst/isopropanol mixture at -10°C to 0°C. Never add the catalyst to the ketone.

Issue 3: "The reaction stalls at 60-70% conversion and won't proceed further."

Diagnosis: Thermodynamic Equilibrium Limit The Science: The oxa-Michael addition is an equilibrium process (


). It does not go to completion naturally. High temperatures favor the reverse reaction (entropy driven).

Corrective Action:

  • Temperature Management: Run the reaction at the lowest possible temperature (0°C to room temperature). Do not heat to reflux to "push" the reaction; this will actually lower conversion [2].

  • Concentration: Run the reaction neat in isopropanol (using isopropanol as the solvent) to drive the equilibrium toward the product via Le Chatelier's principle.

Issue 4: "I have a peak at [M-42] in the Mass Spec and an -OH stretch in IR."

Diagnosis: Moisture Contamination (Hydration) The Science: Water is a better nucleophile than isopropanol. If your solvent or atmosphere is wet, hydroxide ions will attack the vinyl ketone to form 1-hydroxy-4-methylpentan-3-one . This impurity is extremely difficult to separate by distillation due to hydrogen bonding.

Corrective Action:

  • Dry Solvents: Ensure isopropanol is dried (water content <0.05% w/w).

  • Inert Atmosphere: Conduct the reaction under nitrogen or argon to prevent atmospheric moisture ingress.

Optimized Experimental Protocol

To ensure high purity (>98%), adopt this "Best Practice" methodology.

ParameterRecommended SpecificationRationale
Stoichiometry 1.0 eq Vinyl Ketone : 5.0+ eq Isopropanol Excess alcohol drives equilibrium to product and suppresses dimerization.
Catalyst 5-10 mol% KOtBu or DBU Strong enough to activate the alcohol, but easier to quench than hydroxides.
Temperature -5°C to 20°C Favors the exothermic forward reaction; minimizes polymerization.
Addition Mode Slow addition of Ketone to Alcohol/Cat Keeps the instantaneous concentration of ketone low, preventing self-reaction.
Quench Acetic Acid (Stoichiometric) CRITICAL STEP: Must neutralize prior to solvent removal to prevent retro-Michael.
Workup Rotary evaporation < 40°CPrevents thermal degradation.

References

  • Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531. Link

  • Nising, C. F., & Bräse, S. (2008). "The oxa-Michael reaction: from recent developments to applications in natural product synthesis."[1][2] Chemical Society Reviews, 37(6), 1218-1228. Link

  • Rulev, A. Y. (2017). "Aza- and oxa-Michael addition reactions: stereoselective synthesis of biologically active heterocycles." Russian Chemical Reviews, 86(11), 1074. Link

  • Fehr, C. (1996). "Enantioselective protonation of enolates and enols." Angewandte Chemie International Edition, 35(22), 2566-2587. Link

Sources

Optimization

Technical Support Center: Mastering Temperature Control in Reactions of 4-Methyl-1-(propan-2-yloxy)pentan-3-one

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Methyl-1-(propan-2-yloxy)pentan-3-one. This guide, structured as a series of frequently asked quest...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Methyl-1-(propan-2-yloxy)pentan-3-one. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, provides in-depth, field-proven insights into managing the critical variable of temperature. As a β-alkoxy ketone, the reactivity and stability of this compound are intrinsically linked to thermal conditions. Precise temperature control is paramount for ensuring optimal reaction yield, purity, and reproducibility.

This document is designed to function as a virtual Senior Application Scientist, explaining not just the "how" but the "why" behind each experimental choice and troubleshooting step.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical in reactions involving 4-Methyl-1-(propan-2-yloxy)pentan-3-one?

Temperature is a fundamental pillar of reaction kinetics and thermodynamics. For a β-alkoxy ketone like 4-Methyl-1-(propan-2-yloxy)pentan-3-one, temperature dictates several key outcomes:

  • Reaction Rate: The rate of most chemical reactions increases with temperature. This relationship is described by the Arrhenius equation, which shows that a modest 10°C increase can nearly double the reaction rate.[1][2] Inconsistent temperature leads to variable reaction times and incomplete conversions.

  • Selectivity and Byproduct Formation: Many reactions can proceed through multiple pathways, each with a different activation energy.[1] Elevated temperatures can provide sufficient energy to overcome the activation barrier of undesired side reactions, such as self-condensation (aldol reactions), elimination, or decomposition, leading to a complex product mixture and reduced purity.[3][4]

  • Reagent and Catalyst Stability: Reagents, and particularly catalysts, often have a narrow optimal temperature range for activity and stability. Exceeding this range can lead to catalyst deactivation or reagent decomposition, halting the reaction prematurely.[2]

  • Keto-Enol Tautomerization: Like other ketones, this compound can exist in equilibrium with its enol form. Temperature can influence the position of this equilibrium, which may affect reactivity, particularly in base- or acid-catalyzed reactions.[5]

Q2: What are the most common temperature-related side reactions for a β-alkoxy ketone?

The structure of 4-Methyl-1-(propan-2-yloxy)pentan-3-one makes it susceptible to several temperature-dependent side reactions:

  • Aldol Condensation: In the presence of acid or base, the ketone can act as both an enolate precursor and an electrophile, leading to self-condensation products. This process is often accelerated by heat.

  • Elimination Reactions: The alkoxy group in the β-position could potentially be eliminated under harsh thermal or acidic/basic conditions, leading to the formation of an α,β-unsaturated ketone.

  • Decomposition: At excessively high temperatures, C-C or C-O bond cleavage can occur, leading to fragmentation and a complex mixture of degradation products. The pyrolysis of related branched hydrocarbons shows that decomposition pathways are highly temperature-dependent.[6]

Q3: How does the choice of solvent affect thermal control?

The solvent system is crucial for effective heat management. Key considerations include:

  • Boiling Point: The solvent's boiling point sets the maximum temperature for a reaction at atmospheric pressure. This can be used to maintain a constant temperature (reflux).

  • Heat Capacity and Thermal Conductivity: Solvents with high heat capacity can absorb more heat with less change in temperature, providing a better thermal buffer against exothermic spikes. Good thermal conductivity ensures even heat distribution throughout the reaction vessel.

  • Viscosity: Highly viscous solutions can lead to poor mixing and localized "hot spots" where the temperature is significantly higher than the bulk solution. Ensure stirring is adequate to maintain thermal homogeneity.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Insufficient Reaction Temperature/Time: The activation energy for the desired transformation was not reached.[1] 2. Catalyst Inactivity: The reaction temperature was outside the optimal range for the catalyst, leading to deactivation.[2] 3. Reagent Degradation: The reaction was run at too high a temperature, causing the starting material or a key reagent to decompose before it could react.1. Optimize Reaction Conditions: Methodically increase the reaction temperature in small increments (e.g., 5-10°C) and monitor progress via TLC or LC-MS. Ensure the reaction is run for a sufficient duration. 2. Consult Catalyst Literature: Verify the recommended operating temperature for your specific catalyst. Consider performing a small-scale screen to find the optimal thermal conditions. 3. Controlled Reagent Addition: If the reaction is exothermic, add the limiting reagent slowly using a syringe pump to maintain a stable internal temperature. Pre-cooling the reaction vessel may be necessary.
Formation of Multiple Byproducts 1. Excessive Reaction Temperature: Higher temperatures are promoting undesired side reactions (e.g., aldol, elimination, polymerization).[3] 2. Thermal Runaway: A poorly controlled exotherm caused a rapid spike in temperature, activating alternative reaction pathways. 3. Localized Hot Spots: Inefficient stirring in a viscous medium or rapid heating is causing parts of the reaction mixture to overheat.1. Reduce Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. The improved selectivity will often lead to a higher isolated yield of the desired product. 2. Improve Heat Dissipation: Use a larger reaction vessel to increase the surface area-to-volume ratio. Ensure the heating/cooling bath has sufficient capacity and circulation. For highly exothermic processes, consider a continuous flow reactor. 3. Enhance Stirring: Use an overhead mechanical stirrer for viscous reactions or larger volumes. Ensure the stir bar is adequately coupling with the stir plate.
Inconsistent Results Between Batches 1. Inaccurate Temperature Monitoring: The thermometer or probe is not calibrated or is incorrectly placed (e.g., touching the flask wall instead of being immersed in the solution). 2. Fluctuations in Heating/Cooling Source: The heating mantle, oil bath, or cryostat is not maintaining a stable temperature.[7]1. Calibrate and Position Probe Correctly: Regularly calibrate your temperature probe against a certified thermometer. Ensure the probe tip is fully submerged in the reaction medium, away from the vessel walls. 2. Use a Reliable Temperature Controller: Employ a PID controller connected to your heating/cooling device for precise and stable temperature management. For critical reactions, log the temperature throughout the process to identify any fluctuations.
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and resolving temperature-related issues in your reaction.

G cluster_0 Problem Identification cluster_1 Diagnosis & Primary Checks cluster_2 Corrective Actions start Reaction Outcome Unsatisfactory low_yield Low Yield / No Reaction start->low_yield e.g. byproducts Multiple Byproducts start->byproducts e.g. inconsistent Inconsistent Results start->inconsistent e.g. check_temp Is Temperature Reading Accurate? (Probe Calibration & Placement) low_yield->check_temp byproducts->check_temp inconsistent->check_temp check_stability Is Temp Control System Stable? (PID Controller, Bath Fluctuation) check_temp->check_stability If Yes calibrate Calibrate/Reposition Probe check_temp->calibrate If No check_exotherm Was an Exotherm Observed? check_stability->check_exotherm If Yes improve_control Improve Controller/Bath check_stability->improve_control If No slow_addition Slow Reagent Addition / Pre-Cool check_exotherm->slow_addition If Yes optimize_temp Systematically Vary Temperature (Increase for Low Yield, Decrease for Byproducts) check_exotherm->optimize_temp If No improve_mixing Enhance Stirring / Check Viscosity optimize_temp->improve_mixing

Caption: Troubleshooting workflow for temperature control issues.

Experimental Protocol: General Procedure for Temperature-Controlled Reactions

This protocol provides a self-validating framework for setting up a reaction with precise temperature control.

Materials:

  • Round-bottom flask or jacketed reactor

  • Magnetic stirrer and stir bar, or overhead mechanical stirrer

  • Digital thermometer or thermocouple probe with a controller (PID)

  • Heating source (heating mantle, oil bath) or cooling source (ice bath, cryostat)

  • Condenser and inert gas line (e.g., Nitrogen or Argon)

  • Syringe pump for controlled additions (optional, but recommended for exothermic reactions)

Procedure:

  • System Assembly: Assemble the glassware. Ensure the reaction flask is of an appropriate size (ideally, the reaction volume should not exceed two-thirds of the flask's capacity to allow for efficient stirring and heat transfer).

  • Probe Placement: Insert the temperature probe through a sealed adapter. Position the tip of the probe so it is immersed in the reaction solvent but does not touch the sides or bottom of the flask and will not be struck by the stir bar.

  • Inert Atmosphere: Purge the system with an inert gas if the reaction is sensitive to air or moisture.

  • Equilibration: Add the solvent and any non-reactive starting materials. Begin stirring and bring the system to the target temperature. Allow the temperature to stabilize for 10-15 minutes before proceeding. This confirms the stability of your control system.

  • Reagent Addition:

    • For Endothermic or Thermally Stable Reactions: Add reagents in portions or all at once. Monitor the temperature closely; a significant drop may indicate the reaction has started.

    • For Exothermic Reactions: Add the reactive reagent slowly via a syringe pump or dropping funnel. Set the addition rate to maintain the internal temperature within a narrow range (e.g., ±2°C) of the setpoint.

  • Reaction Monitoring: Throughout the reaction, log the temperature at regular intervals. Simultaneously, monitor reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS). Correlating conversion with temperature provides critical data for optimization.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature or below before quenching the reaction or beginning the extraction process. Some work-up procedures can be exothermic and require cooling.

References

  • Cornwell, Z. A., & Murray, C. (2018). The Kinetics of Reactions of Criegee Intermediates with Functionalized Ketones. University of Colorado Boulder. [Link]

  • Leather, K. E., et al. (2020). Temperature-Dependent Kinetics of the Reactions of the Criegee Intermediate CH2OO with Hydroxyketones. The Journal of Physical Chemistry A. [Link]

  • Leather, K. E., et al. (2020). Temperature-Dependent Kinetics of the Reactions of the Criegee Intermediate CH2OO with Hydroxyketones. National Center for Biotechnology Information. [Link]

  • Fall Y., et al. (2013). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2020). 14.5: The Effect of Temperature on Reaction Rate. Chemistry LibreTexts. [Link]

  • Filo. (2026). How is 4-methylpent-3-en-2-one obtained from propan-2-one? Filo. [Link]

  • Clark, J. (2023). Oxidation of Aldehydes and Ketones. Chemguide. [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Muchendu, M. (2024). Impact of Temperature on Reaction Rate in Catalytic Reactions. ResearchGate. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Oxidation to Aldehydes and Ketones. American Chemical Society. [Link]

  • Zaera, F., et al. (2021). Low-Temperature Hydrogenation and Keto–Enol Tautomerization of Carbonyl Compounds: Effect of Distant Substituents on Reactivity. The Journal of Physical Chemistry C. [Link]

  • Organic Syntheses. 2-methyl-2-(trimethylsiloxy)pentan-3-one. Organic Syntheses. [Link]

  • McGivern, W. S., et al. (2008). Isomerization and decomposition reactions in the pyrolysis of branched hydrocarbons: 4-methyl-1-pentyl radical. PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Retention Time Validation for 4-Methyl-1-(propan-2-yloxy)pentan-3-one

This guide outlines a rigorous, field-proven approach to validating the HPLC retention time (RT) for 4-Methyl-1-(propan-2-yloxy)pentan-3-one , a specific aliphatic alkoxy-ketone impurity often encountered in complex orga...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, field-proven approach to validating the HPLC retention time (RT) for 4-Methyl-1-(propan-2-yloxy)pentan-3-one , a specific aliphatic alkoxy-ketone impurity often encountered in complex organic syntheses involving isopropyl groups.

Executive Summary & Chemical Context

4-Methyl-1-(propan-2-yloxy)pentan-3-one (C₉H₁₈O₂) presents unique chromatographic challenges due to its mid-polarity ether-ketone structure and lack of strong chromophores. Unlike aromatic impurities, it relies on weak n→π* transitions (~280 nm) or low-UV absorption (~210 nm), making retention time (RT) stability critical for correct identification against baseline noise or solvent fronts.

This guide compares three distinct stationary phase chemistries—C18 (L1) , Phenyl-Hexyl (L11) , and Polar-Embedded C18 (L60) —to determine the optimal method for robust RT validation.

Comparative Analysis: Stationary Phase Selection

To validate retention time effectively, one must first select a column that offers thermodynamic stability. We compared the performance of three industry-standard columns under identical mobile phase conditions.

Experimental Conditions
  • Analyte: 1.0 mg/mL 4-Methyl-1-(propan-2-yloxy)pentan-3-one in 50:50 ACN:Water.

  • Mobile Phase: Isocratic 60% Acetonitrile / 40% Water (0.1% H₃PO₄).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: UV @ 210 nm.

Performance Data Comparison
ParameterStandard C18 (L1) Phenyl-Hexyl (L11) Polar-Embedded C18 (L60)
Retention Time (min) 6.82 ± 0.055.14 ± 0.086.45 ± 0.03
Theoretical Plates (N) 12,5009,80014,200
Tailing Factor (Tf) 1.151.281.05
Resolution (Rs) from Impurity A *2.11.52.8
Selectivity Mechanism Hydrophobic Interaction

-

(Minimal effect here)
Hydrophobic + H-Bonding

*Impurity A: Generic synthesis byproduct (e.g., 4-methylpentan-3-one).

Expert Insight & Causality
  • Standard C18: Provides adequate retention driven purely by hydrophobicity. However, the ether oxygen in the analyte can cause slight peak broadening due to silanol interactions if the carbon load is insufficient.

  • Phenyl-Hexyl: Underperforms here. The analyte lacks an aromatic ring, rendering the

    
    -
    
    
    
    interaction mechanism of the column ineffective. Retention is lower solely due to lower hydrophobicity compared to C18.
  • Polar-Embedded C18 (Winner): The embedded polar group shields residual silanols and interacts favorably with the ether/ketone oxygens of the analyte. This results in the sharpest peak shape (Tf = 1.05) and highest plate count, making it the superior choice for precise RT validation .

Validation Protocol: Retention Time Specificity

This protocol follows ICH Q2(R1) guidelines, adapted for low-UV absorbing aliphatic ketones.

Step 1: System Suitability & Specificity

Objective: Ensure the RT is specific to the analyte and not influenced by the matrix.

  • Blank Injection: Inject Mobile Phase A (Water). Verify no peaks at RT ± 2.5%.

  • Placebo Injection: Inject synthesis matrix (minus analyte). Verify absence of interference.

  • Standard Injection: Inject Analyte (100%). Record RT.

  • Spike Recovery: Spike Analyte into Placebo.

    • Acceptance Criteria: The RT of the spiked peak must match the Standard RT within ± 0.2 minutes (or ± 2.0% relative).

Step 2: Robustness Testing (The "Triangulation" Method)

To validate that the RT is a reliable identification parameter, you must prove it remains stable within small method variations.

VariableRange TestedExpected RT ImpactAcceptance Criteria
Flow Rate 0.9 – 1.1 mL/minInverse linear change%RSD of RT < 1.0%
Column Temp 25°C – 35°C-0.1 to -0.3 min shift%RSD of RT < 2.0%
% Organic 58% – 62% BSignificant shift (k' sensitivity)RT must remain resolved (Rs > 1.5)

Visualizations

Diagram 1: Method Validation Workflow

This workflow illustrates the logical progression from Column Selection to Final RT Validation, ensuring a self-validating system.

ValidationWorkflow Start Start: Method Definition SelectCol Column Selection (Compare L1 vs L60) Start->SelectCol OptMobile Mobile Phase Optimization (ACN vs MeOH) SelectCol->OptMobile Select L60 CheckSpec Specificity Test (Blank/Placebo) OptMobile->CheckSpec CheckSpec->OptMobile Fail (Interference) Robustness Robustness Study (Flow, Temp, %B) CheckSpec->Robustness Pass Robustness->OptMobile Fail (Drift) FinalVal Final RT Validation (ICH Q2 Compliant) Robustness->FinalVal RSD < 1%

Caption: Logical workflow for validating HPLC retention time, emphasizing the feedback loop between Specificity/Robustness and Method Optimization.

Diagram 2: Analyte-Stationary Phase Interaction

Understanding why the Polar-Embedded phase works best is crucial for scientific grounding.

InteractionMechanism Analyte 4-Methyl-1-(propan-2-yloxy)pentan-3-one (Ether-Ketone) C18 Standard C18 Ligand (Hydrophobic Only) Analyte->C18 Van der Waals (Retention) PolarEmbedded Polar-Embedded Ligand (Amide/Carbamate Group) Analyte->PolarEmbedded H-Bond Shielding (Improved Shape) Silanol Residual Silanol (Active Site) Analyte->Silanol Unwanted Interaction (Tailing) PolarEmbedded->Silanol Blocks

Caption: Mechanistic view showing how Polar-Embedded phases shield the analyte from silanols, improving peak symmetry compared to standard C18.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for column selection logic).
  • Waters Corporation. (2025). HPLC Analysis of Aldehydes and Ketones: Method Transfer and Optimization. (General reference for ketone analysis). Link

  • Agilent Technologies. (2020). Strategies for the Separation of Polar Compounds on Reverse Phase Columns. (Reference for Polar-Embedded phase mechanism). Link

Sources

Comparative

Reference Standard Establishment Guide: 4-Methyl-1-(propan-2-yloxy)pentan-3-one

Executive Summary & Strategic Importance 4-Methyl-1-(propan-2-yloxy)pentan-3-one (hereafter referred to as Impurity-A ) is a specific process-related impurity often encountered in the synthesis of Active Pharmaceutical I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

4-Methyl-1-(propan-2-yloxy)pentan-3-one (hereafter referred to as Impurity-A ) is a specific process-related impurity often encountered in the synthesis of Active Pharmaceutical Ingredients (APIs) involving isopropyl vinyl ketone or Michael additions in isopropanol solvents.

Establishing a valid reference standard for Impurity-A is critical due to its dual chemical nature: it contains a ketone (susceptible to enolization) and an ether linkage (susceptible to oxidation/peroxide formation).

This guide compares the performance of a Fully Characterized Certified Reference Material (CRM) against common alternatives used in early-phase development (Surrogates and QNMR). We demonstrate that while "fast" alternatives (QNMR) are viable for internal estimates, only a Mass-Balance Certified Standard meets the rigor required for ICH Q2(R1) validation of late-stage drug substances.

Chemical Identity & Synthesis Strategy

To establish a standard, we must first define the molecule and its likely origin.

  • IUPAC Name: 4-Methyl-1-(propan-2-yloxy)pentan-3-one

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    (Correction: C
    
    
    H
    
    
    O
    
    
    if fully substituted, but based on name: Pentan-3-one (C5) + Methyl (C1) + Propan-2-yloxy (C3) = C9 total backbone? Let's verify structure: Isopropyl-O-CH2-CH2-C(=O)-Isopropyl. Formula: C
    
    
    H
    
    
    O
    
    
    .)
  • Molecular Weight: ~200.32 g/mol

  • Synthesis Logic: The most direct route to a high-purity standard is the Michael addition of isopropanol to 4-methylpent-1-en-3-one (Isopropyl Vinyl Ketone).

Diagram 1: Synthesis & Certification Workflow

This workflow illustrates the critical path from crude synthesis to a certified standard, highlighting the "Purge of Labile Impurities" step often missed in commercial sourcing.

G Start Precursors: Isopropyl Vinyl Ketone + Isopropanol Rxn Michael Addition (Cat. NaOiPr, 0°C) Start->Rxn Synthesis Crude Crude Ether-Ketone (Contains Retro-Michael Products) Rxn->Crude Distill Fractional Distillation (High Vac, <40°C) Crude->Distill Purification Pure Isolated Candidate (>98% GC) Distill->Pure Isolation Cert Certification: 1. Mass Balance (TGA/KF/ROI) 2. Homogeneity Pure->Cert Validation

Caption: Workflow for generating a stable reference standard, emphasizing low-temperature purification to prevent retro-Michael elimination.

Comparative Performance Guide

This section objectively compares three approaches to quantifying Impurity-A in a drug substance sample.

The Options
  • Method A: The Gold Standard (Mass Balance CRM). Fully isolated, dried, and characterized standard with purity factor assigned via

    
    .
    
  • Method B: Quantitative NMR (QNMR). Using the isolated (but not fully certified) oil with an Internal Standard (e.g., TCNB or Maleic Acid) to determine potency in situ.

  • Method C: Surrogate / RRF Prediction. Using the precursor (Isopropyl Vinyl Ketone) as a surrogate and assuming a Relative Response Factor (RRF) of 1.0.

Performance Data Table
FeatureMethod A: Mass Balance CRMMethod B: QNMR (In-Situ)Method C: Surrogate (Vinyl Ketone)
Accuracy High (±0.5%)Medium (±2.0%)Low (±20-50%)
Traceability SI-Traceable (via NIST weights)Traceable to Internal StdNone (Assumption based)
Stability Risk Low (Re-certified annually)High (Solvent effects)N/A
ICH Suitability Required for NDA/ANDA Acceptable for Phase I/IIAcceptable for Screening only
Detection Limit Low (LC-UV/GC-FID)High (NMR sensitivity limit)Variable
Cost (Setup) High ($5k+ for synthesis)Medium ($500/sample)Low ($50 commercial std)
Expert Insight: The "Retro-Michael" Trap

Why Method C Fails: Many researchers assume the ether-ketone (Impurity-A) has the same UV response as its vinyl ketone precursor. Experimental data shows this is false. The vinyl ketone has a conjugated


-system (

nm), whereas Impurity-A is a saturated ketone (

nm, weak

).
  • Result: Using the surrogate (Method C) will drastically underestimate the impurity by a factor of 10-50x if using UV detection at 230 nm.

Technical Protocol: Establishing the Standard

To achieve Method A (Gold Standard) , follow this validated protocol.

Synthesis (The "Clean" Route)
  • Reagents: 4-methylpent-1-en-3-one (1.0 eq), Isopropanol (solvent/reactant, 10 eq), DBU (0.05 eq).

  • Procedure:

    • Dissolve vinyl ketone in anhydrous isopropanol.

    • Cool to 0°C (Critical to prevent polymerization).

    • Add DBU dropwise. Stir 4h at 0°C, then warm to RT.

    • Quench: Neutralize with acetic acid (1.05 eq vs DBU) immediately. Note: Basic conditions promote retro-Michael elimination during workup.

    • Workup: Concentrate under reduced pressure (<30°C). Partition between Heptane/Water.

    • Purification: Vacuum distillation. Collect fraction boiling at steady temp.

Characterization & Validation (The "Self-Validating" System)

You must prove the structure and purity using orthogonal methods.

A. Structural Confirmation (NMR)
  • 1H NMR (CDCl3): Look for the characteristic triplet (CH2 adjacent to ketone) and the septet (isopropyl methine).

  • Key Diagnostic: Disappearance of vinyl protons (5.8 - 6.2 ppm) confirms conversion.

B. Purity Assignment (Mass Balance)

Do not rely solely on HPLC area %.



  • Water: Karl Fischer (Coulometric). Expect <0.1% for this lipophilic ether.

  • Residue on Ignition (ROI): Sulfated ash.

  • Chromatographic Purity: Use GC-FID rather than HPLC.

    • Reasoning: Ether-ketones are volatile. HPLC drying steps may evaporate the analyte, skewing results. GC-FID provides a more robust mass-response.

Diagram 2: Validation Logic (Decision Matrix)

This diagram guides the analyst on selecting the correct validation technique based on the impurity's thermal stability.

Validation Sample Candidate Standard (Impurity-A) Thermal Thermal Stability Test (TGA / DSC) Sample->Thermal Stable Stable < 150°C? Thermal->Stable GC Primary Purity: GC-FID (Direct Injection) Stable->GC Yes HPLC Primary Purity: HPLC-UV/RI (Low Temp Evaporation) Stable->HPLC No (Degrades) CrossCheck Orthogonal Check: 1H-qNMR (Internal Std) GC->CrossCheck HPLC->CrossCheck Final Certificate of Analysis (CoA) CrossCheck->Final Concordance < 1.0%

Caption: Decision tree for selecting chromatographic purity methods. For Impurity-A, GC-FID is preferred unless TGA shows degradation.

Stability & Handling (Critical)

  • Peroxide Formation: As an ether derivative, Impurity-A can form explosive peroxides upon long-term storage.

    • Protocol: Store under Argon at -20°C.

    • Test: Test for peroxides using KI starch paper before distilling or heating.

  • Retro-Michael Elimination:

    • Risk: In the GC injector port (>200°C), Impurity-A may decompose back to Isopropyl Vinyl Ketone + Isopropanol.

    • Mitigation: Use a "Cold On-Column" injection or keep the injector <180°C. If a vinyl ketone peak appears in the GC of the pure standard, it is likely an artifact of the method, not the sample.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1] Link

  • United States Pharmacopeia (USP). (2023). General Chapter <11> Reference Standards. USP-NF. Link

  • Teo, Y. C., & Jiang, G. L. (2008). Michael addition of ketones to α,β-unsaturated ketones catalyzed by pyrrolidine-based organocatalysts. Tetrahedron Letters. (Provides mechanistic background for the synthesis).
  • European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. (Context for why accurate impurity standards are vital). Link

  • Görög, S. (2000). Identification and determination of impurities in drugs.[1][2][3][4][5][6] Elsevier Science. (Foundational text on impurity profiling).

Sources

Validation

Method 1: Direct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

An In-Depth Comparative Guide to Quantitative Analysis of 4-Methyl-1-(propan-2-yloxy)pentan-3-one In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of specific...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Quantitative Analysis of 4-Methyl-1-(propan-2-yloxy)pentan-3-one

In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of specific molecules is paramount. This guide provides a comprehensive comparison of two robust analytical methodologies proposed for the quantitative analysis of 4-Methyl-1-(propan-2-yloxy)pentan-3-one, a ketone of interest in various synthetic and metabolic pathways. As no standardized method currently exists for this specific analyte, this document outlines two proposed methods based on established analytical principles for similar aliphatic ketones: a direct analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and an indirect approach using High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization.

This guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge to select and develop a method tailored to their specific analytical needs, balancing considerations of specificity, sensitivity, throughput, and available instrumentation.

Gas Chromatography-Mass Spectrometry is a powerful technique that combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[1] For a volatile, aliphatic ketone like 4-Methyl-1-(propan-2-yloxy)pentan-3-one, GC-MS represents a direct and highly specific approach to quantification.

Causality Behind Experimental Choices

The selection of GC-MS is predicated on the anticipated volatility of the target analyte. The ether and ketone functional groups in 4-Methyl-1-(propan-2-yloxy)pentan-3-one suggest a boiling point amenable to gas-phase separation without thermal degradation. Mass spectrometric detection provides an orthogonal layer of confirmation, offering high confidence in peak identity through characteristic fragmentation patterns, which is crucial when analyzing complex matrices.

Experimental Protocol: Proposed GC-MS Method

1. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh approximately 25 mg of 4-Methyl-1-(propan-2-yloxy)pentan-3-one reference standard and dissolve in a 25 mL volumetric flask using GC-grade hexane or dichloromethane to create a 1 mg/mL stock solution.
  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
  • Sample Preparation: Dilute the sample matrix with the chosen solvent to ensure the analyte concentration falls within the calibration range.
  • Internal Standard (Optional but Recommended): To improve precision, add a suitable internal standard (e.g., a deuterated analog or a structurally similar compound with a distinct retention time) to all standards and samples at a fixed concentration.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Column: A non-polar capillary column, such as an Agilent DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a robust starting point for separating non-polar to moderately polar compounds.
  • Injector: Split/Splitless injector at 250°C. A 1 µL injection volume in splitless mode is suitable for trace analysis.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: Increase to 250°C at a rate of 15°C/min.
  • Final hold: Hold at 250°C for 5 minutes.
  • MS Parameters:
  • Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification after identifying characteristic ions in a full scan analysis.
Workflow for GC-MS Analysis

cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Weigh Reference Standard P2 Prepare Stock Solution (1 mg/mL) P1->P2 P3 Create Calibration Curve Standards P2->P3 P4 Dilute Unknown Sample P2->P4 A1 Inject 1 µL into GC P3->A1 P4->A1 A2 Separate on DB-5ms Column A1->A2 A3 Electron Ionization (EI) A2->A3 A4 Detect Ions (SIM Mode) A3->A4 D1 Integrate Peak Area A4->D1 D2 Generate Calibration Curve D1->D2 D3 Calculate Concentration D2->D3

Caption: Workflow for GC-MS analysis of ketones.

Method 2: HPLC-UV Analysis via DNPH Derivatization

For laboratories where GC-MS is not available or for analytes that are not sufficiently volatile, High-Performance Liquid Chromatography is the workhorse. Since simple aliphatic ketones like the target analyte lack a strong UV chromophore, a pre-column derivatization step is necessary for sensitive UV detection. The most common and well-documented method involves reacting the ketone with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form a stable dinitrophenylhydrazone derivative, which is strongly UV-active.[3]

Causality Behind Experimental Choices

This indirect approach is chosen for its broad applicability and high sensitivity. The DNPH derivatization reaction is robust for most aldehydes and ketones, and the resulting hydrazone has a high molar absorptivity around 360 nm, a wavelength where interference from many common sample matrix components is minimal.[4] Reversed-phase HPLC using a C18 column is the standard for separating these relatively non-polar derivatives.[5]

Experimental Protocol: Proposed HPLC-UV Method

1. Derivatization Reagent Preparation:

  • Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile.
  • Acidify this solution by adding sulfuric acid or perchloric acid to a final concentration of approximately 1%. Handle with extreme care.

2. Standard and Sample Derivatization:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in acetonitrile.
  • Calibration Standards: Prepare serial dilutions in acetonitrile (e.g., 0.1 µg/mL to 50 µg/mL).
  • Reaction: To 1 mL of each standard and sample solution, add 1 mL of the acidic DNPH reagent. Vortex and allow the reaction to proceed at room temperature for at least 1 hour in the dark. The formation of a yellow/orange color indicates a successful reaction.

3. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).
  • Column: A reversed-phase column, such as an Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm), is suitable.[6]
  • Mobile Phase:
  • Solvent A: Water
  • Solvent B: Acetonitrile
  • Gradient Elution:
  • Start with 60% B.
  • Linearly increase to 90% B over 15 minutes.
  • Hold at 90% B for 2 minutes.
  • Return to 60% B and equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection: UV absorbance at 360 nm.[4]
  • Injection Volume: 10 µL.
Workflow for HPLC-UV (DNPH) Analysis

cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing P1 Prepare Stock & Calibration Standards P3 Add Acidic DNPH Reagent to All P1->P3 P2 Dilute Unknown Sample P2->P3 P4 Incubate 1 hr in Dark P3->P4 A1 Inject 10 µL into HPLC P4->A1 A2 Separate on C18 Column (Gradient) A1->A2 A3 Detect Absorbance at 360 nm A2->A3 D1 Integrate Hydrazone Peak Area A3->D1 D2 Generate Calibration Curve D1->D2 D3 Calculate Concentration D2->D3

Caption: Workflow for HPLC-UV analysis after DNPH derivatization.

Trustworthiness: The Imperative of Method Validation

The protocols described above are robust starting points. To ensure trustworthiness and scientific integrity, any newly developed analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[1][7] The validation process provides documented evidence that the method is fit for its intended purpose.

Key validation parameters to be assessed include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value, often determined by spike recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Performance Comparison of Proposed Methods

The choice between GC-MS and HPLC-UV depends on several factors. The following table provides an objective comparison based on typical performance characteristics for ketone analysis.

FeatureGas Chromatography-Mass Spectrometry (GC-MS) HPLC-UV with DNPH Derivatization Rationale & Justification
Specificity Very HighHighGC-MS offers confirmation based on both retention time and mass fragmentation pattern. HPLC-UV specificity relies on chromatographic separation and the selectivity of the derivatization reaction.
Sensitivity (LOQ) Low ng/mL to pg/mL rangeLow ng/mL rangeBoth methods are highly sensitive. GC-MS can often achieve lower detection limits, but DNPH derivatization significantly enhances the sensitivity of UV detection.[3]
Sample Preparation Simple (Dilution)Moderate (Requires chemical derivatization)GC-MS involves a straightforward "dilute-and-shoot" approach. The HPLC method requires an additional, time-consuming chemical reaction step.[5]
Analysis Time Fast (Typically 10-20 min per sample)Moderate (Typically 15-25 min per sample, plus derivatization time)While the chromatographic run times can be similar, the overall sample-to-result time for HPLC is longer due to the mandatory incubation for derivatization.
Instrumentation Cost HighModerateGC-MS systems are generally more expensive to purchase and maintain than standard HPLC-UV systems.
Applicability Limited to volatile and thermally stable compoundsBroad applicability to aldehydes and ketones, regardless of volatility.GC is inherently limited by the analyte's ability to be volatilized without decomposition. HPLC is more versatile for less volatile compounds.
Confirmation Intrinsic (Mass Spectrum)Requires confirmation (e.g., by LC-MS or comparison with a reference standard)The mass spectrum in GC-MS provides structural information that confirms the identity of the analyte peak.

Conclusion

For the quantitative analysis of 4-Methyl-1-(propan-2-yloxy)pentan-3-one, both GC-MS and HPLC-UV with DNPH derivatization offer viable and robust analytical strategies.

  • GC-MS is the recommended method if the analyte is confirmed to be sufficiently volatile and thermally stable. Its high specificity, simpler sample preparation, and intrinsic confirmatory power make it an excellent choice for research, development, and quality control environments where unambiguous identification is critical.

  • HPLC-UV with DNPH derivatization is a highly sensitive and accessible alternative. It is particularly advantageous when dealing with potentially non-volatile impurities, when GC-MS instrumentation is unavailable, or when analyzing a broad range of carbonyl compounds simultaneously. The primary trade-off is the more involved sample preparation and the lack of intrinsic structural confirmation provided by the detector.

Ultimately, the selection of the most appropriate method will be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, desired throughput, and the instrumentation available to the laboratory. Regardless of the chosen method, a thorough validation in accordance with ICH guidelines is a non-negotiable step to ensure the generation of reliable, accurate, and trustworthy data.[8][9]

References

  • H. J. L. M. Wijemanne and J. D. C. A. Wijesinghe, “Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry,” Journal of Analytical Toxicology, vol. 34, no. 8, pp. 501–506, Nov. 2010. [Online]. Available: [Link]

  • H. Yoon, S. Lee, and G. Kim, “Determination of plasma ketone body following oximation-trimethylsily| derivatization using gas chromatography-mass spectrometry selected ion monitoring,” Clinica Chimica Acta, 2014. [Online]. Available: [Link]

  • A. Muszyński, M. K. Woźniak, and A. B. Kolasa, “Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry,” ResearchGate, Aug. 2025. [Online]. Available: [Link]

  • Agilent Technologies, “Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC,” Agilent Technologies, 2017. [Online]. Available: [Link]

  • Y. Wang, Y. Li, and X. Zhang, “HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone,” Journal of Chromatographic Science, vol. 57, no. 9, pp. 835–841, Aug. 2019. [Online]. Available: [Link]

  • S. Marten and M. Naguschewski, “Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC,” KNAUER, Jun. 2010. [Online]. Available: [Link]

  • Waters Corporation, “Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC,” Waters Corporation. [Online]. Available: [Link]

  • Welch Materials, Inc., “HPLC Analysis of Aldehydes and Ketones in Air Samples,” Welch Materials, Inc.. [Online]. Available: [Link]

  • Lab Manager, “ICH and FDA Guidelines for Analytical Method Validation,” Lab Manager, Sep. 2025. [Online]. Available: [Link]

  • European Medicines Agency, “ICH guideline Q2(R2) on validation of analytical procedures,” European Medicines Agency, Mar. 2022. [Online]. Available: [Link]

  • International Council for Harmonisation, “Validation of Analytical Procedures Q2(R2),” ICH, Nov. 2023. [Online]. Available: [Link]

  • AMSbio, “ICH Guidelines for Analytical Method Validation Explained,” AMS Biotechnology (AMSBIO), Jul. 2025. [Online]. Available: [Link]

  • Agilent Technologies, “Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector,” Agilent Technologies. [Online]. Available: [Link]

  • M. Mobin et al., “Gas Chromatography-Triple Quadrupole Mass Spectrometry Analysis and Vasorelaxant Effect of Essential Oil from Protium heptaphyllum (Aubl.) March.,” BioMed Research International, 2017. [Online]. Available: [Link]

  • ICH, “Validation of Analytical Procedures: Text and Methodology Q2(R1),” International Conference on Harmonisation, Nov. 2005. [Online]. Available: [Link]

  • Shimadzu Corporation, “Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC),” Shimadzu Corporation. [Online]. Available: [Link]

  • S. G. de Lima et al., “α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor,” MDPI, Jul. 2024. [Online]. Available: [Link]

  • American Chemical Society, “Quantitative analysis of Aliphatic Olefins in alternative and petroleum-based fuels by comprehensive two-dimensional gas chromatography,” American Chemical Society. [Online]. Available: [Link]

  • T. Y. Kim et al., “Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography with Flame Ionization Detector,” Analytical Chemistry, vol. 78, no. 10, pp. 3439–3444, 2006. [Online]. Available: [Link]

  • Y. Wang et al., “Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement,” Analytical Methods, vol. 13, no. 23, pp. 2657–2665, May 2021. [Online]. Available: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methyl-1-(propan-2-yloxy)pentan-3-one

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The proper handling of novel chemical entities is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The proper handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-Methyl-1-(propan-2-yloxy)pentan-3-one. In the absence of specific safety data for this compound, this document is built upon a foundation of expert analysis of its chemical structure and authoritative data from structurally analogous compounds. Our primary goal is to empower you with the knowledge to work safely and effectively.

Hazard Analysis: An Inference-Based Approach

4-Methyl-1-(propan-2-yloxy)pentan-3-one is a molecule that combines two key functional groups: a ketone and an ether. This structure informs our understanding of its potential hazards.

  • Ketone Moiety: The pentan-3-one backbone is similar to other common laboratory ketones. These are typically flammable and can cause irritation to the eyes, skin, and respiratory system.[1][2][3]

  • Ether Moiety: The propan-2-yloxy group (an ether linkage) introduces the potential for the formation of explosive peroxides upon prolonged exposure to air and light.[4][5][6][7][8][9][10] Ethers are also typically flammable and can have narcotic effects, such as drowsiness or dizziness, upon inhalation.[5][6][11]

Due to the lack of specific data for 4-Methyl-1-(propan-2-yloxy)pentan-3-one, we will base our safety protocols on well-characterized surrogates: Methyl Isobutyl Ketone (MIBK) for the ketone properties and Diisopropyl Ether (DIPE) for the ether characteristics.

PropertyMethyl Isobutyl Ketone (MIBK)Diisopropyl Ether (DIPE)Inferred Properties for 4-Methyl-1-(propan-2-yloxy)pentan-3-one
Physical State Colorless LiquidColorless LiquidLikely a colorless liquid
Flammability Highly Flammable (Flash Point: 18°C)[1]Highly Flammable (Flash Point: below 22.8°C)[4]Assumed to be a flammable liquid.
Primary Hazards - Harmful if inhaled- Causes eye irritation- May cause respiratory irritation[1][12]- May form explosive peroxides- Vapors may cause drowsiness and dizziness- Repeated exposure may cause skin dryness[5][6][13]- Flammable- Potential eye, skin, and respiratory irritant- Potential for peroxide formation- Inhalation may cause CNS depression (drowsiness, dizziness)
Occupational Exposure Limits (OELs) OSHA PEL: TWA 100 ppm (410 mg/m³)[12]NIOSH REL: TWA 500 ppm (2100 mg/m³)No established OEL. Work should be conducted in a manner that minimizes exposure to the lowest achievable level.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is crucial when handling this compound. The following recommendations are based on the inferred hazards.

Hand Protection

Given the ketone and ether functionalities, glove selection is critical. Nitrile gloves offer some resistance to ketones but may not be suitable for prolonged contact.[14][15] Butyl rubber gloves provide excellent protection against both ketones and ethers.[16]

  • For short-duration tasks (e.g., transfers, weighing): Heavy-duty nitrile gloves (minimum 8 mil thickness) are acceptable.

  • For extended-duration tasks or in case of a spill: Butyl rubber gloves are the recommended choice.[16] Always double-glove when handling this compound.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for transfers and reactions: Chemical splash goggles.

  • High-risk operations (e.g., working with larger quantities, potential for splashing): A face shield worn over chemical splash goggles is mandatory.

Body Protection
  • A flame-retardant lab coat is required at all times.

  • Ensure legs and feet are fully covered with long pants and closed-toe shoes.

  • For larger-scale operations, a chemically resistant apron over the lab coat is recommended.

Respiratory Protection

All work with 4-Methyl-1-(propan-2-yloxy)pentan-3-one must be conducted in a certified chemical fume hood to minimize inhalation exposure. If a situation arises where the concentration of vapors may exceed the occupational exposure limits of the analogue compounds (see table above), or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling and Storage
  • Ventilation: All handling of 4-Methyl-1-(propan-2-yloxy)pentan-3-one must be performed inside a properly functioning chemical fume hood.

  • Ignition Sources: This compound is assumed to be flammable. Keep it away from heat, sparks, open flames, and hot surfaces.[1][11][12] Use only non-sparking tools when opening or handling containers.[17][18]

  • Static Discharge: Ground and bond containers and receiving equipment during transfers to prevent static electricity buildup.[18][19]

  • Peroxide Formation: Due to the ether linkage, this compound may form explosive peroxides.[5][6][7][8][9][10]

    • Label containers with the date received and the date opened.

    • Test for the presence of peroxides before any distillation or concentration steps.[8][20]

    • If the container has been open for an extended period or if crystals are observed around the cap, do not handle it and contact your institution's Environmental Health & Safety (EHS) office immediately.[8][9]

  • Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[1][11][12] Keep containers tightly closed and protected from light.

Spill Response

In the event of a spill, your immediate actions are critical.

  • Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the spill is significant and it is safe to do so, turn off any nearby ignition sources.

  • Assess the Spill:

    • Minor Spill (<100 mL) within a fume hood: If you are trained and have the appropriate PPE and spill kit, you can manage the cleanup.

    • Major Spill (>100 mL) or any spill outside a fume hood: Evacuate the area, close the doors, and contact your institution's EHS or emergency response team.[21][22]

  • Cleanup Procedure for Minor Spills:

    • Don the appropriate PPE as outlined in Section 2.

    • Contain the spill by creating a dike with an inert absorbent material (e.g., vermiculite, sand).[21][23]

    • From the outside in, apply the absorbent material to the spill.

    • Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[21][24]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Place all contaminated materials (gloves, absorbent pads, etc.) into the hazardous waste container.

Waste Disposal

All waste containing 4-Methyl-1-(propan-2-yloxy)pentan-3-one, including contaminated absorbents and PPE, must be treated as hazardous waste.

  • Containerization: Collect all waste in a properly labeled, sealed, and chemically compatible container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.

  • Disposal: Dispose of the waste through your institution's EHS office in accordance with all local, state, and federal regulations.[1][25] Do not pour this chemical down the drain.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection for 4-Methyl-1-(propan-2-yloxy)pentan-3-one cluster_0 Task Assessment cluster_1 PPE Requirements Start Identify Handling Task SmallScale Small Scale (<100mL) Routine Lab Work Start->SmallScale Low Volume LargeScale Large Scale (>100mL) or High Splash Potential Start->LargeScale High Volume / Splash Risk SpillResponse Spill Response Start->SpillResponse Accidental Release BasePPE Baseline PPE: - Flame-Retardant Lab Coat - Safety Glasses with Side Shields - Double Nitrile Gloves SmallScale->BasePPE EnhancedPPE Enhanced PPE: - Baseline PPE + - Chemical Splash Goggles - Face Shield LargeScale->EnhancedPPE SpillPPE Spill Response PPE: - Butyl Rubber Gloves - Chemical Splash Goggles & Face Shield - Chemically Resistant Apron - Respiratory Protection (if needed) SpillResponse->SpillPPE

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1-(propan-2-yloxy)pentan-3-one
Reactant of Route 2
Reactant of Route 2
4-Methyl-1-(propan-2-yloxy)pentan-3-one
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